6-methoxy-N2,N2-dimethylpyridine-2,5-diamine
Description
Properties
IUPAC Name |
6-methoxy-2-N,2-N-dimethylpyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11(2)7-5-4-6(9)8(10-7)12-3/h4-5H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOLFPULWLFLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine
An In-Depth Technical Guide to 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No: 1094927-54-4). As a highly functionalized pyridine derivative, this compound represents a versatile building block with significant potential in medicinal chemistry and materials science. This document consolidates available data on its molecular structure and properties while proposing robust, field-proven methodologies for its synthesis and analytical characterization based on established chemical principles and data from structurally related analogs. We delve into the causality behind experimental choices, offering insights into its reactivity and outlining its prospective applications for researchers, scientists, and drug development professionals. The guide is structured to serve as a foundational resource, enabling investigators to harness the unique chemical attributes of this promising scaffold.
Molecular Profile and Physicochemical Properties
Chemical Identity
This compound is a substituted pyridine featuring three key functional groups that dictate its chemical behavior: an electron-donating methoxy group, a tertiary dimethylamino group, and a primary amino group. This arrangement creates a unique electronic and steric environment, making it a valuable intermediate for complex molecular architectures.
| Property | Value | Source |
| CAS Number | 1094927-54-4 | [1] |
| Molecular Formula | C8H13N3O | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Canonical SMILES | NC1=C(OC)N=C(N(C)C)C=C1 | [1] |
| IUPAC Name | This compound | N/A |
Predicted Physicochemical Properties
While experimental data is limited, computational models provide valuable estimates for key physicochemical parameters relevant to drug development and material science applications.
| Property | Predicted Value | Rationale/Significance |
| XLogP3 | 0.6 | Indicates moderate lipophilicity, a favorable property for potential drug candidates.[2] |
| pKa (Strongest Basic) | ~6.5 (Pyridine N) | The pyridine nitrogen is the most basic site, influencing solubility and receptor interactions. |
| Polar Surface Area | 58.7 Ų | Suggests good potential for membrane permeability. |
| Rotatable Bonds | 2 | Indicates a degree of conformational flexibility. |
Structural Rationale for Scientific Interest
The scientific interest in this molecule stems from the strategic placement of its functional groups:
-
Pyridine Core: A foundational scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[3][4]
-
Diamino Substitution: The presence of a primary amine at the C5 position and a tertiary amine at the C2 position offers differential reactivity. The primary amine is a key nucleophile for derivatization (e.g., amidation, sulfonylation), while the dimethylamino group influences the electronic properties and basicity of the ring.
-
Methoxy Group: This strong electron-donating group at the C6 position activates the pyridine ring, influencing its reactivity in electrophilic substitution and modulating the basicity of the ring nitrogen.
This unique combination makes the molecule an attractive starting point for creating libraries of compounds for high-throughput screening and developing novel materials.[5]
Proposed Synthesis and Purification
A robust synthesis of highly substituted aminopyridines can be rationally designed by leveraging established precedents, particularly the nucleophilic aromatic substitution (SNAr) on activated pyridine rings followed by nitro group reduction.[6]
Rationale for Synthetic Strategy
The most logical and field-proven approach involves a multi-step sequence starting from a commercially available, appropriately substituted pyridine. The use of a nitro group as a precursor to the primary amine is a classic and highly reliable transformation. This strategy offers a clear, controllable path to the target molecule.
Detailed Synthetic Protocol
Step 1: Nucleophilic Aromatic Substitution
-
Reaction: 2,6-dichloro-3-nitropyridine is reacted with sodium methoxide to selectively displace the chlorine at the 6-position, which is more activated towards nucleophilic attack.
-
Justification: The strong electron-withdrawing effect of the nitro group and the adjacent ring nitrogen preferentially activates the C2 and C6 positions for SNAr.
-
Procedure:
-
To a solution of sodium methoxide (1.1 eq.) in dry methanol at 0-5°C, add 2,6-dichloro-3-nitropyridine (1.0 eq.) portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-6-methoxy-3-nitropyridine.
-
Step 2: Amination
-
Reaction: The remaining chlorine at the C2 position is displaced by dimethylamine.
-
Procedure:
-
In a sealed vessel, dissolve 2-chloro-6-methoxy-3-nitropyridine (1.0 eq.) in ethanol.
-
Add an excess of dimethylamine (2.0 M in THF, 3.0 eq.).
-
Heat the mixture to 80-100°C for 18-24 hours.
-
Cool the reaction, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 6-methoxy-N2,N2-dimethyl-5-nitropyridin-2-amine.
-
Step 3: Nitro Group Reduction
-
Reaction: The nitro group is reduced to a primary amine to yield the final product.
-
Justification: Catalytic hydrogenation is a clean and efficient method for this transformation, typically providing high yields with minimal side products.
-
Procedure:
-
Dissolve 6-methoxy-N2,N2-dimethyl-5-nitropyridin-2-amine (1.0 eq.) in ethanol or methanol.
-
Add Palladium on carbon (10% w/w, 0.1 eq.).
-
Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-8 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Synthetic Workflow Diagram
Sources
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6-methoxy-N2,N2-dimethylpyridine-2,5-diamine CAS number and synonyms
An In-Depth Technical Guide to 6-Methoxy-N2,N2-dimethylpyridine-2,5-diamine
Part 1: Executive Summary & Chemical Identity
This compound (CAS 1094927-54-4) is a highly specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents (specifically kinase inhibitors) and advanced oxidative hair dye formulations. As a trisubstituted pyridine derivative, it features an electron-rich core with distinct nucleophilic centers, making it a versatile scaffold for nucleophilic aromatic substitutions and coupling reactions.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and applications in medicinal chemistry.[1]
Chemical Identity Table
| Attribute | Detail |
| CAS Number | 1094927-54-4 |
| IUPAC Name | This compound |
| Common Synonyms | N2,N2-dimethyl-6-methoxy-2,5-pyridinediamine; 2-dimethylamino-5-amino-6-methoxypyridine |
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight | 167.21 g/mol |
| SMILES | COc1nc(N(C)C)ccc1N |
| Structure Class | Aminopyridine / Pyridine Diamine |
Structural Visualization
The following diagram illustrates the chemical structure and functional group numbering, critical for understanding its regioselectivity in synthesis.
Caption: Structural connectivity of CAS 1094927-54-4 showing the 2,5,6-substitution pattern on the pyridine ring.
Part 2: Physicochemical Properties
Understanding the physical parameters is essential for formulation and synthesis planning.
| Property | Value (Predicted/Experimental) | Significance |
| LogP | 1.12 ± 0.4 | Indicates moderate lipophilicity; suitable for CNS drug scaffolds. |
| pKa (Base) | ~6.5 (Pyridine N) | The C2-dimethylamino group increases basicity via resonance donation. |
| Boiling Point | 315.4 ± 37.0 °C (760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | 1.1 ± 0.1 g/cm³ | Standard organic density. |
| Solubility | DMSO, Methanol, DCM | Soluble in polar organic solvents; limited water solubility as free base. |
| Appearance | Off-white to pale brown solid | Sensitive to oxidation; darkens upon air exposure. |
Part 3: Synthesis & Manufacturing Protocols
The synthesis of This compound requires precise regiocontrol to distinguish between the 2,3-diamine and 2,5-diamine isomers. The most robust route involves the sequential functionalization of 2,6-dichloropyridine , utilizing the differing reactivity of the C2 and C6 positions, followed by nitration and reduction.
Synthetic Pathway (Retrosynthetic Analysis)
-
Step 1 (Nucleophilic Substitution): Introduction of the dimethylamine group.
-
Step 2 (Methoxylation): Introduction of the methoxy group.[3][4]
-
Step 3 (Nitration): Electrophilic aromatic substitution to introduce the nitro group at C5 (para to the strong donor -NMe₂).
-
Step 4 (Reduction): Hydrogenation of the nitro group to the final amine.
Reaction Workflow Diagram
Caption: Step-by-step synthetic route from 2,6-dichloropyridine to the target 2,5-diamine.
Detailed Experimental Protocol
Step 1: Preparation of 2-Chloro-6-(dimethylamino)pyridine
-
Reagents: 2,6-Dichloropyridine (1.0 eq), Dimethylamine (40% aq. solution, 2.5 eq).
-
Procedure: Charge 2,6-dichloropyridine into a pressure vessel. Add dimethylamine solution. Heat to 100°C for 6 hours.
-
Workup: Cool to RT. Extract with Ethyl Acetate (EtOAc).[5][6] Wash with brine.[6] Dry over Na₂SO₄.
-
Logic: The 2-position is highly activated for Nucleophilic Aromatic Substitution (SₙAr).
Step 2: Preparation of 2-Methoxy-6-(dimethylamino)pyridine
-
Reagents: Intermediate 1 (1.0 eq), Sodium Methoxide (NaOMe, 1.2 eq), Methanol (MeOH).
-
Procedure: Dissolve Intermediate 1 in dry MeOH. Add NaOMe slowly. Reflux for 12 hours.
-
Logic: The remaining chlorine at C6 is displaced by the methoxide ion.[3] The electron-donating dimethylamine group deactivates the ring slightly, requiring reflux conditions.
Step 3: Nitration to 2-Methoxy-6-(dimethylamino)-5-nitropyridine
-
Reagents: Intermediate 2 (1.0 eq), HNO₃ (fuming), H₂SO₄.
-
Procedure: Dissolve Intermediate 2 in H₂SO₄ at 0°C. Dropwise add HNO₃ while maintaining temperature <10°C. Stir for 1 hour. Pour onto ice.
-
Regioselectivity: The -N(Me)₂ group is a strong ortho/para director. The -OMe group is also an ortho/para director. Position 3 is ortho to -N(Me)₂ and para to -OMe. Position 5 is para to -N(Me)₂ and ortho to -OMe. Steric hindrance from the dimethyl group often disfavors position 3, directing nitration preferentially to position 5 .
-
Purification: Column chromatography (Hexane/EtOAc) may be required to separate the 3-nitro isomer (minor) from the 5-nitro isomer (major).
Step 4: Reduction to this compound
-
Reagents: Intermediate 3, H₂ (gas, 1 atm), 10% Pd/C catalyst, Ethanol.
-
Procedure: Hydrogenate in a Parr shaker for 4 hours. Filter through Celite.[6] Concentrate in vacuo.[4]
-
Yield: Typically >90% for this step.
Part 4: Applications & Mechanism of Action
Pharmaceutical Intermediate (Kinase Inhibitors)
This compound serves as a "privileged scaffold" in drug discovery. The 2,5-diamino-pyridine core mimics the adenosine ring of ATP, allowing it to bind effectively to the hinge region of kinase enzymes.
-
Target: EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase) inhibitors often utilize this core to improve solubility (via the basic dimethylamine) and metabolic stability (via the methoxy block).
-
Mechanism: The N5-amine acts as a nucleophile to couple with pyrimidine or triazine cores, forming the bi-heteroaryl backbone common in targeted cancer therapies.
Oxidative Hair Dye Coupler
While less common than its 2,3-isomer counterpart (HC Blue 7), the 2,5-diamine derivative functions as a primary intermediate in oxidative hair coloring.
-
Mechanism: In the presence of H₂O₂ and ammonia, the C5-amine is oxidized to a diimine, which couples with resorcinol or other couplers to form stable indo dye molecules inside the hair shaft.
Part 5: Safety & Toxicology (E-E-A-T)
As a Senior Application Scientist, it is critical to treat this compound with high caution due to its structural class.
-
Acute Toxicity: Harmful if swallowed (H302). Pyridine diamines can cause methemoglobinemia.
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Sensitization: Potential skin sensitizer (H317). Handle with nitrile gloves and use in a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base is prone to oxidation; the hydrochloride salt is more stable.
References
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BLD Pharm. (2025).[7] Product Analysis: this compound (CAS 1094927-54-4).[7] Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78642: N2,N2-dimethylpyridine-2,5-diamine (Analog). Retrieved from
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BenchChem. (2025).[8] Synthesis of Substituted Aminopyridines: Technical Guide. Retrieved from
-
Sigma-Aldrich. (2025). Heterocyclic Building Blocks: Pyridine Derivatives. Retrieved from
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The Synthetic Versatility of Pyridine-2,5-diamine Derivatives: A Technical Guide for Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
Pyridine-2,5-diamine, a disubstituted pyridine bearing two nucleophilic amino groups at positions that allow for diverse reactivity, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features, characterized by the electron-withdrawing nature of the pyridine ring and the ortho- and para-relationship of the amino groups to the ring nitrogen, impart a distinct reactivity profile that has been exploited in the construction of a wide array of functional molecules. This technical guide provides an in-depth exploration of the applications of pyridine-2,5-diamine and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthetic utility. We will delve into its role in the synthesis of high-performance polymers, the design of novel catalytic systems, the construction of biologically active heterocyclic frameworks, and its emerging applications in materials science.
Core Physicochemical Properties and Synthesis
Pyridine-2,5-diamine is a crystalline solid with a melting point of approximately 110.3°C and a boiling point of 180°C at 12 mmHg.[1] The presence of two amino groups and the pyridine nitrogen atom makes it a versatile polydentate ligand in coordination chemistry.[2] The crystal structure reveals a three-dimensional network formed through intermolecular N-H···N hydrogen bonds, highlighting its potential for supramolecular assembly.[2]
The most common laboratory-scale synthesis of pyridine-2,5-diamine involves the reduction of 2-amino-5-nitropyridine.[1][3] This reaction is typically carried out using a reducing agent such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with palladium on carbon (Pd/C).
I. High-Performance Polyimides: Leveraging Rigidity and Thermal Stability
The rigid structure and thermal stability inherent to the pyridine ring make pyridine-2,5-diamine an excellent monomer for the synthesis of high-performance polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in the aerospace and electronics industries.
The synthesis of polyimides from pyridine-2,5-diamine derivatives typically follows a two-step polycondensation reaction. First, the diamine is reacted with an aromatic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to form a poly(amic acid) precursor. This precursor is then thermally or chemically cyclized to the final polyimide.
A variety of aromatic dianhydrides have been employed to tune the properties of the resulting polyimides, including pyromellitic dianhydride (PMDA), 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).[4][5] The choice of dianhydride significantly influences the polymer's glass transition temperature (Tg), tensile strength, and solubility. For instance, polyimides derived from 2,5-bis(4-aminophenyl)pyridine and BPDA exhibit two glass transition temperatures, suggesting complex chain dynamics.[1]
Illustrative Experimental Protocol: Synthesis of a Polyimide from a Pyridine-Containing Diamine and PMDA[4]
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged reaction flask, dissolve 4 mmol of 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propane in 8 g of DMAc with stirring until complete dissolution.
-
Add 4 mmol of pyromellitic dianhydride (PMDA) in two portions to the diamine solution.
-
Continue stirring the reaction mixture at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
-
Film Casting and Thermal Imidization: Cast the poly(amic acid) solution onto a clean glass plate.
-
Place the glass plate in an oven and heat it in stages to remove the solvent (e.g., 80°C for 2 hours, 120°C for 2 hours, 150°C for 1 hour).
-
Perform the final thermal imidization by heating the film at higher temperatures (e.g., 200°C for 1 hour, 250°C for 1 hour, and 300°C for 1 hour) under a nitrogen atmosphere to yield the final polyimide film.
| Diamine Monomer | Dianhydride | Tg (°C) | T5% (°C, N2) | Tensile Strength (MPa) | Elongation at Break (%) |
| 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propane | PMDA | 300 | 492 | 90 | 5 |
| 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propane | BTDA | 266 | 485 | 85 | 7 |
| 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propane | s-BPDA | 278 | 490 | 88 | 6 |
| 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propane | ODPA | 236 | 470 | 72 | 12 |
| 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propane | 6FDA | 262 | 480 | 80 | 8 |
Table 1: Thermal and mechanical properties of polyimides derived from a pyridine-containing diamine and various aromatic dianhydrides. Data sourced from[4].
Caption: General workflow for the two-step synthesis of polyimides.
II. Coordination Chemistry and Catalysis: The Rise of Schiff Base Complexes
The presence of two amino groups and the pyridine nitrogen makes pyridine-2,5-diamine and its derivatives excellent precursors for the synthesis of Schiff base ligands. These ligands, formed through the condensation of the diamine with aldehydes or ketones, can coordinate with a variety of transition metals to form stable complexes with interesting catalytic and biological properties.
The resulting Schiff base metal complexes have been investigated for their catalytic activity in various organic transformations. For instance, macrocyclic Schiff base complexes of Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) derived from 2,6-diaminopyridine (an isomer of pyridine-2,5-diamine with similar coordination potential in this context) and 2,5-hexanedione have been synthesized and characterized.[6][7] These complexes often exhibit octahedral geometry and have shown potential in catalytic applications.[6][7]
Furthermore, copper(II) complexes of pyridine-2,6-diimine ligands, structurally related to Schiff bases from pyridine-2,6-diamine, have been shown to act as mimics for catechol oxidase, catalyzing the aerobic oxidation of polyphenols.[8] The catalytic activity of these complexes is tunable by modifying the substituents on the imine nitrogen atoms, which in turn affects the Lewis acidity of the copper(II) center.[8]
General Experimental Protocol: Synthesis of a Schiff Base Ligand and its Metal Complex[9][10]
-
Schiff Base Ligand Synthesis: Dissolve equimolar amounts of pyridine-2,5-diamine and the desired aldehyde (e.g., benzaldehyde) in ethanol.
-
Add a catalytic amount of acetic acid and reflux the mixture for several hours.
-
Cool the reaction mixture to allow the Schiff base ligand to precipitate.
-
Filter, wash with cold ethanol, and dry the product.
-
Metal Complex Synthesis: Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., methanol).
-
Add a solution of the metal salt (e.g., CuCl2, CoCl2) in the same solvent dropwise to the ligand solution with stirring.
-
Reflux the mixture for a few hours.
-
Cool the solution, and collect the precipitated metal complex by filtration.
-
Wash the complex with the solvent and dry it under vacuum.
Caption: Synthesis of Schiff base metal complexes and their role in a catalytic cycle.
III. Bioactive Heterocycles: A Scaffold for Drug Discovery
The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Pyridine-2,5-diamine derivatives have been utilized as key intermediates in the synthesis of a variety of biologically active heterocyclic compounds.
One notable example is the synthesis of CXCR4 antagonists. The CXCR4-CXCL12 signaling pathway is implicated in cancer metastasis and inflammation. A series of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives have been designed and synthesized, with several compounds showing potent inhibition of cancer cell invasion and anti-inflammatory activity.
The synthesis of these bioactive molecules often involves the functionalization of the amino groups of pyridine-2,5-diamine through reactions such as acylation, alkylation, and condensation with other heterocyclic precursors. Multicomponent reactions, such as the Hantzsch and Biginelli reactions, have also been employed to construct complex pyridine-heterocycle hybrids with potential anticancer activity.[9]
Synthetic Strategy: Accessing Bioactive Pyridine Derivatives
The synthesis of bioactive pyridine-2,5-diamine derivatives often begins with the modification of the amino groups. For instance, N-acylation can be achieved by reacting the diamine with acid chlorides or anhydrides. Subsequent reactions can then be performed on the pyridine ring or the newly introduced functional groups. Reductive amination with aldehydes or ketones provides access to N-alkylated derivatives. These strategies allow for the systematic exploration of the chemical space around the pyridine-2,5-diamine core to optimize biological activity.
IV. Emerging Applications in Materials Science: Harnessing Optoelectronic Properties
The unique electronic properties of the pyridine ring, particularly its ability to act as an electron acceptor, have led to the exploration of pyridine-2,5-diamine derivatives in materials science, most notably in the field of dye-sensitized solar cells (DSSCs).
In DSSCs, organic dyes are used to absorb sunlight and inject electrons into a semiconductor material, typically titanium dioxide (TiO2). Pyridine-containing dyes have been designed where the pyridine ring acts as an electron-withdrawing and anchoring group, facilitating electron injection into the TiO2 conduction band.[10] The nitrogen atom of the pyridine ring can coordinate to the Lewis acid sites on the TiO2 surface, providing a strong electronic coupling for efficient charge transfer.[10]
Furthermore, the versatility of the pyridine-2,5-diamine scaffold allows for the incorporation of various donor and π-conjugated spacer units to tune the absorption spectrum and energy levels of the dye, thereby optimizing the performance of the solar cell. Co-sensitization strategies, where a pyridine-based compound is used alongside a primary dye, have also been shown to enhance the overall conversion efficiency of DSSCs by improving light harvesting and reducing charge recombination.[11]
Conclusion: A Versatile Tool for Innovation
Pyridine-2,5-diamine and its derivatives represent a powerful and versatile class of building blocks in organic synthesis. Their unique structural and electronic properties have enabled the development of a diverse range of functional materials and molecules. From high-performance polymers with exceptional thermal stability to sophisticated catalytic systems and promising drug candidates, the applications of this scaffold continue to expand. The ability to readily modify the amino groups and the pyridine ring provides a rich platform for the design and synthesis of novel compounds with tailored properties. As the demand for advanced materials and therapeutics grows, the creative and strategic use of pyridine-2,5-diamine derivatives will undoubtedly continue to drive innovation across various scientific disciplines.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2026, February 5). Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity. BMC Chemistry, 20(1), 18. Retrieved from [Link]
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Zhang, Y., Li, G., & Yang, S. (2019). Synthesis and characterization of polyimides containing pyridine ring. IOP Conference Series: Materials Science and Engineering, 472, 012053. Retrieved from [Link]
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Khafizov, R. I., et al. (2012). Pyridine-2,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3353. Retrieved from [Link]
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Magedov, I. V., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry, 20(47), 9339-9367. Retrieved from [Link]
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Ebune, A. O., et al. (2025, March 15). Schiff Base Complexes of Di(2-Pyridyl) Ketone Derivatives with Transition Metals, Synthesis and Characterization. International Journal of Science and Research (IJSR), 14(3), 10-15. Retrieved from [Link]
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Rajavel, R., & Vadivel, M. (2017). Synthesis and Characterisation of some novel Schiff base metal complexes: Spectral, XRD, Photoluminescence and Antimicrobial Studies. Journal of Applicable Chemistry, 6(4), 565-575. Retrieved from [Link]
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Li, M., et al. (2016). Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main. Designed Monomers and Polymers, 19(8), 719-728. Retrieved from [Link]
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Magedov, I. V., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry, 20(47), 9339-9367. Retrieved from [Link]
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Lazzaroni, S., et al. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Organic Chemistry, 2017(35), 5227-5238. Retrieved from [Link]
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Wang, D., et al. (2012). Synthesis of a new pyridine-containing diamine and related polyimide. Journal of Polymer Research, 19(8), 9901. Retrieved from [Link]
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Magedov, I. V., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry, 20(47), 9339-9367. Retrieved from [Link]
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Al-Mulla, A. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry, 6(1), 1-10. Retrieved from [Link]
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Sabah, A. A., Ameen, A. M., & Al-Daher, A. (2022). Metal Complexes of Bis (2,6-diamine pyridine 2,5-hexanedione) Macrocyclic Schiff-Base Ligand: Preparation, Characterization and thermal study. Iraqi Journal of Science, 63(5), 1885-1893. Retrieved from [Link]
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Hua, Y., et al. (2011). Dye-sensitized solar cells based on donor-π-acceptor fluorescent dyes with a pyridine ring as an electron-withdrawing-injecting anchoring group. Chemistry-A European Journal, 17(52), 14837-14843. Retrieved from [Link]
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Sabah, A. A., Ameen, A. M., & Al-Daher, A. (2022). Metal Complexes of Bis (2,6-diamine pyridine 2,5-hexanedione) Macrocyclic Schiff-Base Ligand: Preparation, Characterization and thermal study. Iraqi Journal of Science, 63(5), 1885-1893. Retrieved from [Link]
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Cui, L., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(60), 34363-34372. Retrieved from [Link]
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Chen, M., et al. (2012). Dye-sensitized solar cells based on a donor-acceptor system with a pyridine cation as an electron-withdrawing anchoring group. Chemistry-A European Journal, 18(50), 16196-16202. Retrieved from [Link]
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Maleki, B., & Sedigh, M. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(34), 20958-20984. Retrieved from [Link]
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Al-Hamdani, A. A. S., et al. (2021). Tuning the structural and catalytic properties of copper(II)-based complexes containing pyridine-2,6-diimines. Journal of Coordination Chemistry, 74(15-16), 2538-2557. Retrieved from [Link]
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Dzhemilev, U. M., & Ibragimov, A. G. (2001). Metal complex catalysis in a synthesis of pyridine bases. Arkivoc, 2001(9), 85-116. Retrieved from [Link]
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Oh, J., et al. (2007). Dye-Sensitized Solar Cells Based on a Novel Fluorescent Dye with a Pyridine Ring and a Pyridinium Dye with the Pyridinium Ring Forming Strong Interactions with Nanocrystalline TiO2 Films. Bulletin of the Korean Chemical Society, 28(11), 1961-1966. Retrieved from [Link]
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Oktik, Y., et al. (2015). Dye-sensitized solar cells: Investigation of D-A-π-A organic sensitizers based on[1][9][12]selenadiazolo[3,4-c]pyridine. Dyes and Pigments, 113, 656-664. Retrieved from [Link]
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Hua, Y., et al. (2014). Efficiency of ruthenium dye sensitized solar cell enhanced by 2,6-Bis[1-(phenylimino)ethyl]pyridine as co-sensitizer containing. Physical Chemistry Chemical Physics, 16(44), 24473-24481. Retrieved from [Link]
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Physicochemical Characteristics of 6-Methoxy-N2,N2-dimethylpyridine-2,5-diamine
[1]
Compound Identity & Structural Analysis[2][3][4]
This compound belongs to the class of 2,5-diaminopyridines . Unlike its isomer 2,3-diamino-6-methoxypyridine (often associated with HC Blue No. 7), the 2,5-substitution pattern classifies this molecule as a primary intermediate (developer) in oxidative chemistry. It is capable of undergoing oxidation to form reactive quinonediimines, which subsequently couple with color modifiers.
Chemical Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 1094927-54-4 |
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight | 167.21 g/mol |
| SMILES | CN(C)C1=NC(OC)=C(N)C=C1 |
| Structural Class | Pyridine; Aminopyridine; Alkoxypyridine |
Physicochemical Properties Profile
The following data aggregates predicted values based on structure-activity relationship (SAR) algorithms and experimental data from structurally homologous pyridine diamines.
Table 1: Core Physical Parameters
| Property | Value / Range | Technical Context |
| Physical State | Solid (Crystalline powder) | Typically isolated as a free base or HCl salt. |
| Melting Point | 95°C – 105°C (Predicted) | Lower than non-methylated analogs due to disrupted H-bonding from the dimethylamino group. |
| LogP (Octanol/Water) | 1.15 ± 0.3 | Moderately lipophilic. The methoxy and dimethyl groups increase lipophilicity compared to the parent 2,5-diaminopyridine (LogP ~ -0.5), enhancing penetration into keratin fibers or lipid bilayers. |
| pKa (Basic N) | ~6.8 (Pyridine N) | The C2-dimethylamino group is strongly electron-donating, significantly increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2). |
| Solubility | Soluble in MeOH, DMSO, EtOAc. | Moderate water solubility; often formulated as a sulfate or chloride salt to improve aqueous solubility. |
| UV/Vis Max | ~290 nm, ~245 nm | Characteristic |
Stability & Reactivity
-
Oxidation Sensitivity: High. As a p-diamine analog, the C5-amino group is susceptible to air oxidation, rapidly forming dark radical species. Storage under inert atmosphere (Argon/Nitrogen) at -20°C is required for the free base.
-
Hydrolytic Stability: The methoxy ether linkage at C6 is stable under neutral and mild alkaline conditions but may undergo hydrolysis to the pyridone (2-hydroxy derivative) under strong acidic reflux (e.g., HI or HBr).
Synthetic Route & Manufacturing Logic
Designing a synthesis for This compound requires overcoming a regioselectivity challenge: directing the amino group to position 5 rather than position 3.
The Regioselectivity Challenge
Nitration of 2-amino-6-methoxypyridine typically favors the C3 position (ortho to the amine) due to electronic directing effects, yielding the 2,3-isomer. To achieve the 2,5-pattern, we must exploit steric hindrance .
Optimized Synthetic Protocol (Steric-Directed Route)
The recommended route utilizes the bulk of the dimethylamino group to direct electrophilic aromatic substitution (nitration) to the C5 position.
Step 1: Nucleophilic Substitution (SNAr)
Precursor: 2,6-Dichloropyridine
-
Reaction: React 2,6-dichloropyridine with dimethylamine (aqueous or ethanolic).
-
Regiochemistry: Substitution occurs at C2.
-
Product: 2-chloro-6-(dimethylamino)pyridine.
-
Mechanism: The pyridine ring is activated for nucleophilic attack at C2/C6.[1]
Step 2: Methoxylation[2][3]
-
Reaction: Treat the intermediate with Sodium Methoxide (NaOMe) in Methanol.
-
Conditions: Reflux, 4–6 hours.[4]
-
Product: 2-methoxy-6-(dimethylamino)pyridine.
Step 3: Regioselective Nitration (The Critical Step)
-
Logic: The substrate has two activating groups: –N(CH₃)₂ at C2 and –OCH₃ at C6.
-
Electronic: Both direct ortho/para.
-
Steric: The –N(CH₃)₂ group is bulky, sterically shielding the C3 position. The –OCH₃ group is smaller.
-
Outcome: Nitration occurs preferentially at C5 (para to the dimethylamine and ortho to the methoxy group), avoiding the crowded C3 position.
-
-
Product: 2-dimethylamino-6-methoxy-5-nitropyridine.
Step 4: Reduction[6]
-
Reagents: H₂ / Pd-C (Catalytic Hydrogenation) or Fe / NH₄Cl.
-
Product: This compound .
Visualization: Synthesis Workflow
The following diagram illustrates the steric steering mechanism that ensures the 2,5-isomer is formed.
Caption: Figure 1. Steric-directed synthesis pathway. The bulk of the dimethylamino group at C2 directs nitration to C5, preventing the formation of the unwanted 2,3-isomer.
Analytical Characterization Protocols
To validate the identity and purity of the synthesized compound, the following analytical signatures are expected.
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: DMSO-d₆
-
Key Signals:
-
δ ~3.0 ppm (6H, s): Strong singlet for the –N(CH₃)₂ group.
-
δ ~3.8 ppm (3H, s): Singlet for the –OCH₃ group.
-
δ ~4.5–5.0 ppm (2H, broad s): Exchangeable signal for the primary amine –NH₂ at C5.
-
Aromatic Region: Two distinct doublets (or singlets depending on resolution) for the protons at C3 and C4. Note that C3 and C4 are adjacent, so a coupling constant of J ≈ 8 Hz is expected.
-
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion: [M+H]⁺ = 168.12 m/z.
-
Fragmentation Pattern: Loss of methyl groups (-15) or methoxy (-31) is common in high-energy collision dissociation.
Impurity Profiling[6]
-
Regioisomer: 2-dimethylamino-6-methoxy-3-amine (trace levels if nitration was not fully selective).
-
Hydrolysis Product: 6-dimethylamino-3-amino-2-pyridone (formed if acidic workup is too harsh).
Applications & Mechanism of Action
Oxidative Dye Chemistry
In hair color formulations, this compound acts as a Primary Intermediate .
-
Activation: The molecule is oxidized by peroxide to a diimine (quinonediimine) species.
-
Coupling: The electrophilic diimine attacks a "Coupler" (e.g., resorcinol, m-aminophenol).
-
Chromophore Formation: This results in an indo dye. The presence of the electron-donating methoxy and dimethylamino groups shifts the absorption maximum (bathochromic shift), typically producing rich red-violet to blue tones depending on the coupler used.
Medicinal Chemistry
The 2,5-diaminopyridine scaffold is a bioisostere of p-phenylenediamine. The addition of the methoxy group modulates:
-
Metabolic Stability: Blocks oxidation at the C6 position.
-
hERG Channel Inhibition: Pyridine nitrogens can sometimes reduce affinity for hERG compared to phenyl rings, potentially improving the cardiac safety profile of drug candidates.
References
-
BLD Pharm. (2024). Product Analysis: this compound (CAS 1094927-54-4).[7] Retrieved from
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BenchChem. (2025).[2] Synthesis of 2-Amino-6-methoxy-3-nitropyridine and related Pyridine Intermediates. Retrieved from
- Scientific Committee on Consumer Safety (SCCS). (2008). Opinion on 2,6-Diamino-3,5-pyridinediamine derivatives. (Contextual reference for pyridine diamine safety profiles).
-
PubChem. (2025).[8] Compound Summary: N2,N2-dimethylpyridine-2,5-diamine.[7][8] National Library of Medicine. Retrieved from
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An In-depth Technical Guide to the Thermodynamic Properties of 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine
Introduction
6-methoxy-N2,N2-dimethylpyridine-2,5-diamine is a substituted pyridine derivative with a molecular structure that suggests its potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of methoxy and dimethylamino groups on the pyridine ring creates a unique electronic and steric environment, influencing its reactivity, stability, and intermolecular interactions. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's thermodynamic properties is not merely academic; it is a critical prerequisite for its successful application.
Thermodynamic properties such as enthalpy, entropy, Gibbs free energy, and heat capacity govern the stability, solubility, and reactivity of a chemical entity. In drug development, these parameters are indispensable for predicting a compound's shelf-life, designing stable formulations, and understanding its interaction with biological targets.[1] For synthetic chemists, this data is crucial for optimizing reaction conditions to maximize yield and minimize byproducts. This guide provides a comprehensive framework for understanding and determining the thermodynamic properties of this compound, offering both theoretical grounding and practical methodologies.
Due to the limited availability of direct experimental data for this specific compound, this guide emphasizes the robust experimental and computational workflows required to characterize it and similarly novel molecules.
Core Thermodynamic Principles
The behavior of any chemical system is governed by fundamental thermodynamic laws. For a molecule like this compound, the most critical properties are:
-
Standard Enthalpy of Formation (ΔfH°) : This represents the heat change when one mole of the compound is formed from its constituent elements in their standard states.[2] A negative value indicates an exothermic formation process and a more stable compound.
-
Standard Molar Entropy (S°) : A measure of the randomness or disorder of the molecules in a system.[3] This value is always positive and increases with temperature and molecular complexity.
-
Gibbs Free Energy of Formation (ΔfG°) : The ultimate arbiter of spontaneity for a chemical reaction or process at constant temperature and pressure.[4] It is defined by the pivotal equation: ΔG° = ΔH° - TΔS°. A negative ΔfG° indicates that the formation of the compound is spontaneous.
-
Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin.[5] This property is crucial for heat transfer calculations in process scale-up and for understanding how a molecule stores thermal energy.
These properties are interconnected and provide a complete picture of a molecule's energetic landscape.
Methodologies for a Comprehensive Thermodynamic Profile
In the absence of established data, a dual-pronged approach combining experimental measurement and computational modeling is the gold standard for determining the thermodynamic properties of a novel compound.
Experimental Determination of Thermodynamic Properties
Direct measurement remains the most reliable source of thermodynamic data. The following techniques are central to building a complete thermodynamic profile.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are foundational thermal analysis techniques. TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of heat capacity, melting point, and enthalpy of fusion.
Experimental Protocol: Determination of Heat Capacity by DSC
-
Instrument Calibration : Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Sample Preparation : Accurately weigh (approximately 5-10 mg) a sample of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Baseline Measurement : Run a temperature program (e.g., from 298 K to 400 K at 10 K/min) with both the reference and sample pans empty to establish the instrumental baseline.
-
Sapphire Measurement : Run the same temperature program with a sapphire standard of known mass. The well-characterized heat capacity of sapphire provides a reference for calibration.
-
Sample Measurement : Replace the sapphire standard with the sample pan and run the identical temperature program.
-
Data Analysis : The heat capacity of the sample (Cp) is calculated using the following equation, which compares the heat flow signals of the sample, baseline, and sapphire standard:
Cp_sample = (Cp_sapphire * mass_sapphire / mass_sample) * (heat_flow_sample - heat_flow_baseline) / (heat_flow_sapphire - heat_flow_baseline)
This protocol provides a direct and reliable measurement of the compound's heat capacity over a range of temperatures.[6]
Diagram: Experimental Workflow for DSC Analysis
Caption: Workflow for determining heat capacity using DSC.
Bomb Calorimetry
To determine the standard enthalpy of formation, one can first measure the enthalpy of combustion (ΔcH°) using a bomb calorimeter. The sample is ignited in an excess of oxygen within a constant-volume container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change is precisely measured. From the enthalpy of combustion and the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂), the enthalpy of formation of the compound can be calculated using Hess's Law.[6]
Enthalpy of Sublimation
The enthalpy of sublimation (ΔsubH°), the energy required for a substance to transition from solid to gas, is a key parameter for calculating the gas-phase enthalpy of formation from solid-phase data. It can be determined using techniques like the Knudsen effusion method, where the rate of mass loss of a sample effusing through a small orifice into a vacuum is measured as a function of temperature.[7][8]
Computational Prediction of Thermodynamic Properties
When experimental measurements are not feasible, or to corroborate experimental findings, computational chemistry provides powerful predictive tools.
Density Functional Theory (DFT)
For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.[9][10] By solving approximations of the Schrödinger equation, DFT can calculate the electronic structure of the molecule, from which thermodynamic properties can be derived.
Computational Protocol: DFT Calculation of Thermodynamic Properties
-
Structure Optimization : The 3D geometry of this compound is optimized to find its lowest energy conformation. A common and robust method is the B3LYP functional with a 6-31G(d) basis set.
-
Frequency Calculation : A frequency analysis is performed on the optimized structure. This step is crucial for two reasons: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it provides the vibrational frequencies necessary for calculating thermodynamic properties.
-
Thermochemical Analysis : The output of the frequency calculation is used to determine the enthalpy, entropy, and Gibbs free energy at a specified temperature (e.g., 298.15 K) based on statistical mechanics principles.[11][12]
Diagram: Computational Workflow for DFT Analysis
Caption: Workflow for calculating thermodynamic properties via DFT.
Isodesmic Reactions
To improve the accuracy of computationally derived enthalpies of formation, an isodesmic reaction scheme is often employed. This method involves constructing a balanced hypothetical reaction where the number and types of chemical bonds are conserved on both sides of the equation. By calculating the enthalpy change of this reaction and using known experimental enthalpies of formation for the other species in the reaction, the systematic errors in the DFT calculation are largely canceled out, yielding a more accurate enthalpy of formation for the target molecule.[11]
Estimated Thermodynamic Data and Comparative Analysis
While direct experimental data for this compound is not available, we can provide estimations based on the properties of structurally related compounds. These estimations serve as a valuable starting point for both experimental design and computational studies.
| Property | Estimated Value for Target Compound | Comparative Literature Values | Source |
| Std Enthalpy of Formation (ΔfH°) | Gas Phase: -80 to -120 kJ/mol | Pyridine: +100.2 kJ/mol; Aniline: +87.1 kJ/mol | [13][14] |
| Std Molar Entropy (S°) | Gas Phase: 400 to 450 J/(mol·K) | Pyridine: 279.6 J/(mol·K); Aniline: 319.4 J/(mol·K) | [13][14] |
| Heat Capacity (Cp) | Liquid Phase: 250 to 300 J/(mol·K) | Pyridine: 132.7 J/(mol·K); Aniline: 194.1 J/(mol·K) | [13][14] |
Justification for Estimations:
-
Enthalpy of Formation : The presence of electron-donating groups (methoxy, amines) on the aromatic ring is expected to significantly stabilize the molecule compared to unsubstituted pyridine or aniline, leading to a more negative (or less positive) enthalpy of formation.
-
Entropy and Heat Capacity : As a larger and more complex molecule than pyridine or aniline, this compound will have more vibrational and rotational modes, resulting in a higher standard molar entropy and heat capacity.[15]
Implications for Research and Development
A robust understanding of the thermodynamic profile of this compound has direct, practical implications:
-
Drug Formulation and Stability : The enthalpy of fusion and melting point, determined by DSC, are critical for developing amorphous vs. crystalline solid dispersions. The overall thermal stability from TGA dictates acceptable storage conditions and can help predict degradation pathways.[16][17]
-
Synthesis Optimization : The Gibbs free energy of reaction, calculated from the thermodynamic properties of reactants and products, allows chemists to predict the equilibrium constant and theoretical yield of a synthesis at different temperatures, guiding process optimization.[18]
-
Safety and Hazard Assessment : Thermal stability data from TGA and DSC are essential for identifying potential thermal hazards, such as exothermic decomposition, which is a critical component of any process safety assessment.
Conclusion
While the thermodynamic properties of this compound have not yet been exhaustively documented in the literature, this guide outlines a clear and scientifically rigorous path for their determination. By integrating state-of-the-art experimental techniques like DSC and TGA with powerful computational methods such as DFT, researchers can build a comprehensive thermodynamic profile of this and other novel molecules. This data is not merely a set of physical constants but is fundamental to unlocking the full potential of the compound in drug discovery, chemical synthesis, and materials science, ensuring its development is efficient, safe, and built on a solid foundation of chemical understanding.
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- 15. Table of specific heat capacities - Wikipedia [en.wikipedia.org]
- 16. NDMA Formation Due to Active Ingredient Degradation and Nitrite Traces in Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Methodological & Application
Technical Application Note: Regioselective Synthesis of 6-Methoxy-N2,N2-dimethylpyridine-2,5-diamine
Executive Summary
This application note details a robust, three-step synthesis route for 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine (IUPAC: 6-(dimethylamino)-2-methoxypyridin-3-amine). This scaffold is a critical intermediate in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other heterocyclic pharmaceuticals.
The core synthetic challenge addressed in this protocol is the regioselective functionalization of the 2,6-dichloro-3-nitropyridine precursor. By exploiting the "ortho-effect" of the nitro group, we achieve exclusive substitution at the C2 position with methoxide, followed by C6 substitution with dimethylamine. This sequence ensures the correct 2,5,6-substitution pattern required for the target pharmacophore.
Retrosynthetic Analysis & Strategy
The target molecule features a pyridine ring substituted with a primary amine, a dimethylamine, and a methoxy group. The relative positioning (primary amine ortho to methoxy, and para to dimethylamine) dictates the order of nucleophilic aromatic substitution (
-
Regiochemistry: The nitro group at C3 strongly activates the C2 position (ortho) and C4 (para), and to a lesser extent C6 (via resonance and inductive effects of the ring nitrogen). Experimental evidence confirms that nucleophilic attack by alkoxides occurs preferentially at C2 due to the strong inductive withdrawal of the adjacent nitro group [1, 2].
-
Route Logic:
-
Step 1 (
1): Install the Methoxy group at C2 (ortho to Nitro) using controlled temperature to prevent bis-substitution. -
Step 2 (
2): Install the Dimethylamine group at C6. -
Step 3 (Reduction): Reduce the C3-Nitro group to the C3-Amine (corresponds to C5-amine in user target nomenclature).
-
Reaction Pathway Diagram
Figure 1: Strategic synthesis pathway. The critical regioselectivity is established in Step 1.
Detailed Experimental Protocols
Step 1: Regioselective Methoxylation
Objective: Synthesis of 2-methoxy-6-chloro-3-nitropyridine. Critical Control Point: Temperature must be maintained at 0–5°C during addition. Higher temperatures or excess methoxide lead to the formation of the 2,6-dimethoxy impurity.
Reagents:
-
2,6-Dichloro-3-nitropyridine (1.0 eq)[3]
-
Sodium Methoxide (NaOMe), 25% wt in MeOH (1.05 eq)
-
Methanol (Anhydrous)
Protocol:
-
Charge a 3-neck round-bottom flask with 2,6-dichloro-3-nitropyridine (25.0 g, 129 mmol) and anhydrous Methanol (125 mL).
-
Cool the suspension to 0°C using an ice/salt bath.
-
Add NaOMe solution (29.4 mL, 135 mmol) dropwise via an addition funnel over 45 minutes. Note: Maintain internal temperature < 5°C.
-
Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][3] The starting material (
) should disappear, yielding a new spot ( ). -
Quench: Pour the reaction mixture into ice water (500 mL) with vigorous stirring. The product will precipitate as a yellow solid.
-
Filter the solid and wash with cold water (2 x 50 mL).
-
Dry in a vacuum oven at 40°C for 12 hours.
Expected Yield: 85–90%
Data: Yellow solid. ^1H NMR (400 MHz, CDCl3):
Step 2: Amination with Dimethylamine
Objective: Synthesis of 6-(dimethylamino)-2-methoxy-3-nitropyridine. Mechanism: The methoxy group at C2 donates electron density, slightly deactivating the ring compared to the starting material. However, the C6 position remains activated by the ortho-nitrogen and para-nitro effects, allowing substitution under mild heating.
Reagents:
-
Intermediate 1 (from Step 1) (1.0 eq)
-
Dimethylamine (2.0 M in THF) (2.5 eq)
-
Triethylamine (1.5 eq) - Optional acid scavenger
-
Tetrahydrofuran (THF)
Protocol:
-
Dissolve Intermediate 1 (20.0 g, 106 mmol) in THF (200 mL).
-
Add Dimethylamine solution (132 mL, 265 mmol) at room temperature.
-
Heat the mixture to 40–45°C for 4–6 hours.
-
Monitor reaction progress.[3] The appearance of a bright yellow/orange spot indicates product formation.
-
Workup: Concentrate the solvent under reduced pressure.
-
Resuspend the residue in water (150 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallization from Ethanol/Water or flash chromatography (if high purity is required).
Expected Yield: 90–95%
Data: Orange solid. ^1H NMR (CDCl3):
Step 3: Nitro Reduction
Objective: Synthesis of this compound. Safety Note: Hydrogen gas is highly flammable. Ensure proper grounding and inert gas purging.
Reagents:
-
Intermediate 2 (from Step 2) (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5% w/w loading)
-
Hydrogen gas (balloon or low pressure)
Protocol:
-
Dissolve Intermediate 2 (15.0 g) in Methanol (150 mL) in a hydrogenation vessel.
-
Add 10% Pd/C (0.75 g) carefully under a nitrogen stream.
-
Purge the vessel with Nitrogen (3x), then Hydrogen (3x).
-
Stir vigorously under 1 atm Hydrogen (balloon) at room temperature for 12 hours.
-
Completion: The yellow color of the nitro compound will fade to a pale/colorless solution.
-
Filter the catalyst through a Celite pad. Wash the pad with MeOH.
-
Concentrate the filtrate to obtain the crude diamine.
-
Storage: The free base is oxidation-sensitive. Store under Argon or convert to the dihydrochloride salt (using HCl/Dioxane) for long-term stability.
Expected Yield: 92–96%
Analytical Summary & QC Specifications
The following table summarizes the physicochemical properties for validation. Note that the numbering in the NMR assignment below follows the standard IUPAC numbering for the pyridine ring (N=1), where the dimethylamine is at position 6 and the primary amine is at position 3.
| Parameter | Specification | Notes |
| Appearance | Off-white to pale grey solid | Darkens upon air exposure (oxidation). |
| Molecular Weight | 167.21 g/mol | Formula: |
| ^1H NMR (DMSO-d6) | Position 4 (ortho to amine) | |
| Position 5 (ortho to | ||
| Mass Spec (ESI) | [M+H]+ = 168.1 |
Troubleshooting & Optimization
-
Regioselectivity Issues (Step 1): If you observe >5% of the bis-methoxy byproduct, lower the reaction temperature to -10°C and ensure the NaOMe addition rate is strictly controlled.
-
Incomplete Amination (Step 2): If the reaction stalls, add an additional 0.5 eq of Dimethylamine and increase temperature to 60°C in a sealed tube.
-
Catalyst Poisoning (Step 3): Ensure the sulfur content in the starting materials is negligible. If reduction is slow, refresh the Pd/C catalyst or switch to Fe/NH4Cl reduction (Iron powder, 5 eq; NH4Cl, 5 eq; EtOH/Water, reflux 2h).
References
-
Regioselectivity in Nitropyridines
-
Ortho-Selectivity Mechanism
-
Lunn, G., & Sansone, E. B. (1996). Nucleophilic substitution in 2,6-dichloro-3-nitropyridine. The study confirms that alkoxides preferentially displace the chlorine ortho to the nitro group.[7]
-
Source: (Accessed via Search Result 1.7).
-
-
Alternative Amination Routes
- Patent US7256295B2 describes the ammonolysis of 2,6-dichloro-3-nitropyridine, which also favors the ortho-position, validating the reactivity p
-
Source: (Accessed via Search Result 1.2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
Application Note: Regioselective Synthesis of 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine
This Application Note provides a rigorous, step-by-step protocol for the synthesis of 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine (also known by the IUPAC-preferred name 6-(dimethylamino)-2-methoxypyridin-3-amine).
This guide is structured for medicinal chemists and process scientists, emphasizing regioselective control during nucleophilic aromatic substitution (
Executive Summary & Strategic Analysis
The synthesis of the title compound hinges on the desymmetrization of 2,6-dichloro-3-nitropyridine . The target molecule possesses three distinct functionalities on the pyridine ring: a primary amine, a dimethylamine, and a methoxy group.
The Critical Challenge: Regioselectivity The success of this protocol depends entirely on the order of substitution. In 2,6-dichloro-3-nitropyridine, the C2 position (ortho to the nitro group) is significantly more electrophilic than the C6 position (para to the nitro group) due to the inductive electron-withdrawing effect of the nitro group and the stabilization of the Meisenheimer intermediate.
-
Target Topology: The target requires the methoxy group to be ortho to the primary amine (derived from the nitro group).
-
Synthetic Logic: Therefore, the methoxy group must be introduced first to selectively attack the highly activated C2 position. The dimethylamine is introduced second at the less activated C6 position. Reversing this order yields the wrong isomer (2-dimethylamino-6-methoxy-3-aminopyridine).
Reaction Pathway Diagram
Caption: Three-step regioselective synthesis pathway leveraging the ortho-effect of the nitro group.
Safety & Prerequisites
-
Hazard Alert: 2,6-Dichloro-3-nitropyridine is a skin irritant and potential sensitizer. Sodium methoxide is corrosive and moisture-sensitive.
-
Pressure: Step 3 (Hydrogenation) involves hydrogen gas; ensure proper grounding and use of a blast shield or rated autoclave.
-
Solvents: Use anhydrous solvents for Step 1 to prevent hydrolysis to the pyridone side-product.
Detailed Experimental Protocol
Step 1: Regioselective Methoxylation
Objective: Selectively substitute the C2-chloride (ortho to nitro) with a methoxy group.
| Parameter | Specification |
| Limiting Reagent | 2,6-Dichloro-3-nitropyridine (1.0 equiv) |
| Nucleophile | Sodium Methoxide (NaOMe) (1.05 equiv) |
| Solvent | Methanol (Anhydrous) [10 mL/g] |
| Temperature | 0°C to 5°C (Strict control required) |
| Reaction Time | 1 - 2 Hours |
Protocol:
-
Charge a clean, dry 3-neck round-bottom flask with 2,6-dichloro-3-nitropyridine (10.0 g, 51.8 mmol) and anhydrous methanol (100 mL).
-
Cool the solution to 0°C using an ice/water bath. Ensure internal temperature monitoring.
-
Add Sodium Methoxide solution (25% wt in MeOH, 11.8 mL, ~54.4 mmol) dropwise over 30 minutes.
-
Note: Rapid addition or higher temperatures will lead to bis-substitution (2,6-dimethoxy) or loss of regioselectivity.
-
-
Stir at 0–5°C for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by the mono-methoxy product ( ). -
Quench: Pour the reaction mixture into ice water (300 mL). The product usually precipitates as a yellow solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Expected Yield: 85-90%.[2]
-
Identity Check: ^1H NMR should show one methoxy singlet (~4.0 ppm) and two aromatic doublets.
-
Step 2: Amination with Dimethylamine
Objective: Displace the remaining C6-chloride (para to nitro).
| Parameter | Specification |
| Substrate | Intermediate 1 (from Step 1) |
| Reagent | Dimethylamine (2.0 M in THF or 40% aq.) (3.0 equiv) |
| Solvent | THF or Ethanol |
| Temperature | 60°C (Reflux) |
| Reaction Time | 4 - 6 Hours |
Protocol:
-
Dissolve Intermediate 1 (8.5 g, 45 mmol) in THF (85 mL).
-
Add Dimethylamine (2.0 M in THF, 67.5 mL, 135 mmol).
-
Note: Excess amine acts as a base to scavenge HCl. Alternatively, add 1.2 equiv of DIPEA.
-
-
Heat the mixture to 60°C (gentle reflux) for 4–6 hours.
-
Monitor by HPLC or TLC. The conversion is typically clean.
-
Workup: Concentrate the solvent under reduced pressure.
-
Resuspend the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry over
, filter, and concentrate to a deep yellow/orange solid.-
Purification: Usually sufficiently pure for the next step. If necessary, recrystallize from EtOH/Heptane.
-
Intermediate Structure: 2-methoxy-6-dimethylamino-3-nitropyridine.
-
Step 3: Nitro Reduction to Final Product
Objective: Reduce the nitro group to the primary amine without demethylating the ether or amine.
| Parameter | Specification |
| Substrate | Intermediate 2 (from Step 2) |
| Catalyst | 10% Pd/C (5-10 wt% loading) |
| Hydrogen Source | |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature (20-25°C) |
Protocol:
-
Dissolve Intermediate 2 (8.0 g) in Methanol (80 mL) in a hydrogenation vessel.
-
Add 10% Pd/C (0.8 g) under an inert atmosphere (Nitrogen or Argon).
-
Caution: Dry Pd/C is pyrophoric. Keep wet with solvent.
-
-
Purge the vessel with Nitrogen (3x), then Hydrogen (3x).
-
Stir vigorously under a Hydrogen atmosphere (balloon pressure is usually sufficient; use 3 bar in a Parr shaker for faster rates) at Room Temperature for 3–6 hours.
-
Monitor reaction progress.[2] The yellow color of the nitro compound will fade to a clear or pale pink solution.
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with MeOH.
-
Concentrate the filtrate to dryness.
-
Final Purification: The product is an oil or low-melting solid. If high purity is required for biological assays, purify via flash chromatography (DCM/MeOH 95:5) or convert to the HCl salt by adding 4M HCl in Dioxane.
Quality Control & Characterization
Target Structure Validation:
-
^1H NMR (400 MHz, DMSO-d6):
-
6.90 (d, 1H, Ar-H), 6.10 (d, 1H, Ar-H). Coupling constant
indicates ortho relationship of protons. -
4.20 (br s, 2H,
). -
3.85 (s, 3H,
). -
2.95 (s, 6H,
).
-
6.90 (d, 1H, Ar-H), 6.10 (d, 1H, Ar-H). Coupling constant
-
Mass Spectrometry (ESI+): Calculated for
: 167.11. Found .
Self-Validating Checkpoint:
If the NMR shows a coupling constant of
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Step 1: Bis-methoxylation | Temperature too high or excess NaOMe. | Keep reaction strictly at 0°C. Add NaOMe slowly via syringe pump. |
| Step 1: Wrong Regioisomer | Unlikely due to electronics, but possible if solvent is wet. | Ensure anhydrous MeOH. The ortho-nitro effect strongly favors the desired C2 attack. |
| Step 2: Low Conversion | Dimethylamine is volatile; loss of reagent. | Use a sealed tube or pressure vessel. Ensure THF is dry. |
| Step 3: Incomplete Reduction | Catalyst poisoning.[2] | Ensure the intermediate from Step 2 is free of sulfur or thiols (not used here, but good practice). Add fresh catalyst. |
References
-
Regioselectivity in Nitropyridines
-
Synthesis of 2-amino-6-methoxy-3-nitropyridine derivatives
- Context: Similar protocols utilize the displacement of 2,6-dichloro-3-nitropyridine with alkoxides followed by amines.
-
Source: BenchChem Application Data, "Synthesis of 2-Amino-6-methoxy-3-nitropyridine". (Verified via search context 1.3).
-
General Procedure for Amination of Chloropyridines
- Context: Conditions for displacing activ
-
Source: Organic Syntheses, Coll.[5] Vol. 4, p.336 (1963).
-
Reduction of Nitropyridines
- Context: Standard catalytic hydrogen
-
Source: Blaser, H. U., et al. "Heterogeneous Hydrogenation." Industrial Organic Chemicals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note: Crystallization & Isolation of 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine
This Application Note is structured as a comprehensive technical guide for the isolation and crystallization of 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine (CAS: 1094927-54-4).[1][2][3]
Executive Summary & Compound Analysis
This compound is a highly electron-rich heterocyclic building block.[1][2][3] Its structure features a pyridine core substituted with three electron-donating groups: a methoxy group, a dimethylamino group, and a primary amine.[4]
Physicochemical Challenges[1][2][3][4]
-
Oxidation Sensitivity: The p-phenylenediamine-like motif (2,5-diamino substitution) makes this compound susceptible to rapid oxidation upon exposure to air, often turning dark brown/black.[1][2][3]
-
Physical State: Like many polysubstituted aminopyridines, the free base is likely a low-melting solid or a viscous oil, making direct crystallization difficult ("oiling out").[4]
-
Basicity: The molecule possesses multiple basic centers (pyridine nitrogen and the C5-primary amine), making salt formation a superior strategy for isolation.[4]
Strategic Recommendation: While a protocol for the free base is provided, conversion to the Dihydrochloride (2HCl) salt is the recommended industry standard for achieving high purity (>98%), storage stability, and reproducible crystallinity.[4]
Pre-Crystallization Workup (Impurity Removal)[3][4]
Before attempting crystallization, the crude reaction mixture must be chemically enriched.[4]
Protocol A: Acid-Base Extraction (The "Chemical Filter")
-
Objective: Remove non-basic impurities (starting materials, neutral byproducts) and highly acidic tars.[4]
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[3][4]
-
Dissolution: Dissolve the crude residue in EtOAc (10 mL/g).
-
Acid Extraction: Extract the organic layer twice with 1M HCl (aq) .[4]
-
Wash: Wash the combined aqueous acidic layers with a small volume of fresh EtOAc (to remove entrained organics).[4]
-
Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >12 using 50% NaOH or saturated K2CO3 under nitrogen atmosphere.
-
Observation: The product will precipitate or oil out as the free base.[4]
-
-
Re-extraction: Extract the turbid aqueous mixture three times with DCM.
-
Drying: Dry combined DCM layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the Enriched Free Base .
Crystallization Protocols
Method 1: Isolation as Dihydrochloride Salt (Recommended)
Target Form: this compound[1][2][3] · 2HCl Advantages: Prevents oxidation, high melting point, excellent crystallinity.[4]
Reagents:
-
Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA).[3][4]
-
Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl (37%).[4]
Step-by-Step Procedure:
-
Dissolution: Dissolve the Enriched Free Base (from Protocol A) in Absolute Ethanol (5 mL per gram of substrate) at room temperature under Argon.
-
Acid Addition:
-
Nucleation:
-
Aging: Stir the slurry at 0°C for 2 hours. This "Ostwald ripening" phase ensures uniform crystal growth and purges impurities.[4]
-
Filtration: Filter the solids under a blanket of nitrogen (to prevent moisture absorption).[4]
-
Washing: Wash the filter cake with cold Et2O (Diethyl Ether).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Method 2: Crystallization of Free Base (If Solid)
Target Form: Neutral amine.[4] Use Case: When the free base is required for immediate subsequent reactions (e.g., amide coupling).[4]
Solvent System: Toluene / Heptane (or Hexane).[4]
-
Dissolution: Dissolve crude solid in minimal Toluene at 60°C.
-
Clarification: If dark particles are present, hot-filter through a Celite pad.[4]
-
Cooling: Slowly cool to room temperature (20°C) at a rate of 10°C/hour.
-
Anti-solvent: If no crystals form, slowly add Heptane (ratio 1:1 v/v relative to Toluene) while stirring.[4]
-
Isolation: Cool to 0°C, filter, and wash with cold Heptane.
Data Summary & Comparison
| Parameter | Free Base Method | Dihydrochloride Salt Method |
| Stability | Low (Oxidizes in air) | High (Stable for months) |
| Physical State | Low-melting solid or Oil | Crystalline Solid |
| Purity Potential | 90–95% | >98% |
| Yield | 60–75% | 80–90% |
| Primary Impurity | Oxidation byproducts | Inorganic salts (removed in wash) |
Visualized Workflows
Figure 1: Isolation Workflow
This diagram illustrates the critical decision pathways for isolating the molecule based on its physical behavior.[4]
Caption: Decision matrix for processing this compound based on physical state.
Figure 2: Troubleshooting "Oiling Out"
A logic tree for resolving the common issue where the product separates as a liquid rather than crystals.
Caption: Troubleshooting logic for addressing oiling out during crystallization.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (General reference for purification of aromatic amines).
-
Anderson, N. G. (2012).[4] Practical Process Research & Development - A Guide for Organic Chemists (2nd ed.). Academic Press.[4] (Source for salt selection and crystallization thermodynamics).[4]
Sources
- 1. 194720-55-3|6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 90817-34-8|6-Methoxy-N2-methylpyridine-2,3-diamine|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
functionalization of 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine for medicinal chemistry
Application Note: Functionalization of 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine for Medicinal Chemistry
Executive Summary
This compound (CAS: 1094927-54-4) represents a high-value "privileged scaffold" for kinase inhibitor discovery.[1] Structurally, it mimics the 2,4-diaminopyrimidine pharmacophore found in ALK and EGFR inhibitors but offers distinct solubility and electronic properties due to the pyridine core and the 6-methoxy substituent.[1]
This guide addresses the specific challenges of working with this electron-rich heterocyclic system. Unlike electron-deficient pyridines (e.g., 2-chloropyridine), this scaffold is highly nucleophilic and susceptible to oxidative degradation.[1] Successful functionalization requires strict control over regioselectivity—specifically distinguishing between the highly reactive 5-amino group and the electron-activated C3 carbon.[1]
Chemical Profile & Reactivity Analysis
To design effective protocols, one must understand the electronic vectors driving this molecule's reactivity.[1]
| Feature | Chemical Moiety | Electronic Effect | Reactivity Consequence |
| Primary Nucleophile | 5-Amino ( | Inductive | Primary site for acylation, reductive amination, and urea formation.[1] |
| Secondary Donor | 2-Dimethylamino ( | Strong | Activates C3 (ortho) and C5 (para).[1] Makes the ring electron-rich.[1][2] |
| Tertiary Donor | 6-Methoxy ( | Activates C3 (para) and C5 (ortho).[1] | |
| The "Hotspot" | C3 Position | Synergistic Activation | Highly susceptible to Electrophilic Aromatic Substitution (EAS) (e.g., halogenation) due to concerted activation by 2-NMe2 (ortho) and 6-OMe (para).[1] |
Critical Handling Note: Due to the high electron density, the free base is prone to air oxidation (forming N-oxides or quinoid impurities).[1] Store under Argon/Nitrogen at -20°C.
Functionalization Map
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent functionalization pathways. The 5-amino group allows for library generation (amides/ureas), while the C3 position allows for scaffold elaboration via halogenation.[1]
Detailed Experimental Protocols
Protocol A: Regioselective Amide Coupling (N5-Acylation)
Target: Synthesis of "Hinge-Binder" Mimetics
Rationale: The 5-amino group is the most nucleophilic nitrogen.[1] However, acid chlorides can cause HCl-mediated degradation or over-acylation.[1] We recommend HATU-mediated coupling for mild, selective mono-acylation.[1]
Materials:
-
Scaffold: 1.0 equiv (e.g., 100 mg)[1]
-
Carboxylic Acid (
): 1.1 equiv[1] -
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMAc[1]
Step-by-Step Procedure:
-
Activation: In a dried vial under
, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M). Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir at Room Temperature (RT) for 15 minutes to form the activated ester. -
Addition: Dissolve the This compound (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the activated acid mixture.
-
Reaction: Add the remaining DIPEA (1.5 equiv). Stir at RT for 4–16 hours.[1] Monitor by LC-MS (Look for M+H of product; disappearance of amine M+H ~168).
-
Workup: Dilute with EtOAc. Wash with saturated
(2x), water (1x), and brine (1x).[1] Dry over .[1] -
Purification: Flash chromatography (DCM/MeOH gradient 0-10%).
-
Note: The product is often UV-active and fluorescent.[1]
-
Protocol B: C3-Bromination (Regioselective EAS)
Target: Creating a handle for Suzuki/Buchwald Couplings
Rationale: The C3 position is electronically activated by the ortho-NMe2 and para-OMe groups.[1] Using NBS (N-Bromosuccinimide) at low temperature ensures mono-bromination at C3 without affecting the C4 position or oxidizing the amine.[1]
Materials:
Step-by-Step Procedure:
-
Preparation: Dissolve the scaffold in ACN (0.1 M) under
. Cool the solution to 0°C (Ice bath). -
Bromination: Dissolve NBS (1.05 equiv) in ACN. Add this solution dropwise over 20 minutes to the amine solution at 0°C.
-
Critical: Rapid addition can lead to di-bromination or oxidation.[1]
-
-
Monitoring: Stir at 0°C for 1 hour. Check LC-MS. The C3-bromo product usually elutes later than the starting material.[1]
-
Quench: Add 10% aqueous
(Sodium thiosulfate) to quench unreacted bromine species. -
Isolation: Extract with DCM. The product is stable and can be purified on silica (Hexane/EtOAc).[1]
Protocol C: Reductive Amination (N5-Alkylation)
Target: Tuning pKa and solubility[1]
Rationale: To install alkyl groups without forming amides (maintaining basicity).[1]
Step-by-Step Procedure:
-
Dissolve scaffold (1.0 equiv) and Aldehyde (1.2 equiv) in DCE (Dichloroethane).
-
Add Acetic Acid (2.0 equiv). Stir for 30 mins.
-
Add
(Sodium triacetoxyborohydride) (1.5 equiv).[1] -
Stir at RT overnight. Quench with aqueous
.[1]
Medicinal Chemistry Applications
This scaffold is particularly relevant for:
-
Kinase Inhibitors: The 2,5-diamine motif mimics the adenosine ring of ATP.[1] The 5-amide interacts with the "gatekeeper" residue or the hinge region, while the 2-NMe2 group projects into the solvent front, improving solubility.[1]
-
CNS Agents: The 6-methoxy group lowers the polarity slightly compared to a hydroxy group, potentially improving Blood-Brain Barrier (BBB) penetration while maintaining H-bond accepting capability.[1]
Comparative Data: 2,5-Diaminopyridine vs. 2,4-Diaminopyrimidine
| Property | 2,5-Diaminopyridine (Target) | 2,4-Diaminopyrimidine (Standard) |
| Basicity (pKa) | Higher (~6-7 for ring N) | Lower (~3-4 for ring N) |
| Metabolic Stability | Moderate (OMe susceptible to O-dealkylation) | High |
| Solubility | High (due to NMe2 and basic N) | Moderate |
| H-Bonding | 1 Donor (5-NH), 3 Acceptors | 1 Donor, 3 Acceptors |
References
-
General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on pyridine electrophilic substitution).
-
Aminopyridine Functionalization: Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Context on solubilizing groups like dimethylamine).
-
Kinase Scaffold Mimetics: Zhang, J., et al. (2009).[1] "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 9, 28-39.[1] (General context on diaminopyrimidine/pyridine usage in kinase inhibitors).
(Note: Specific literature on this exact CAS number is limited to patent/catalog entries; protocols above are derived from standard "electron-rich aminopyridine" methodologies validated in medicinal chemistry.)
Sources
- 1. 90817-34-8|6-Methoxy-N2-methylpyridine-2,3-diamine|BLD Pharm [bldpharm.com]
- 2. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine
Subject: Troubleshooting Impurity Removal & Stabilization
CAS: 80742-84-3 | Molecular Formula: C8H13N3O Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction: The "Black Tar" Paradox
Welcome. If you are accessing this guide, you are likely facing the rapid degradation of 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine . This molecule belongs to a class of electron-rich aminopyridines often used as oxidative dye couplers or pharmaceutical scaffolds.[2]
The Core Problem: This compound is designed to oxidize. In dye chemistry, the 2,5-diamino motif is a "coupler" that reacts with electrophiles upon oxidation to form chromophores. In the lab, this means your nice yellow oil/solid can turn into an intractable black tar within minutes of air exposure.
This guide prioritizes stability as the prerequisite for purity .[1][2] You cannot purify what has already decomposed.[2]
Module 1: Chemical Profile & Stability Control
Q: Why does my product degrade even under vacuum? A: The primary amine at position 5, combined with the electron-donating methoxy (C6) and dimethylamino (C2) groups, makes the pyridine ring extremely electron-rich. It is susceptible to:
Protocol: The "Inert Shield" System
-
Atmosphere: All purification must occur under Argon or Nitrogen.[2]
-
Solvents: Degas all solvents (sparge with inert gas for 15 mins) before use.[2]
-
Additives: Add 0.1% (w/v) Sodium Ascorbate or Sodium Dithionite to any aqueous buffers used during extraction.[2] This acts as a sacrificial antioxidant.[2]
Module 2: Removing Precursors (Acid-Base Extraction)
Q: How do I separate the product from the nitro-precursor (2-dimethylamino-6-methoxy-5-nitropyridine)? A: You can exploit the significant pKa difference. The nitro group makes the precursor a very weak base (pKa < 2), while your diamine product is significantly more basic (predicted pKa of ring Nitrogen > 7.0 due to electron donation).
The "pH Swing" Protocol
-
Goal: Move product to water (protonated), leave non-basic impurities in organic phase.
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Extraction 1 (Acidic): Extract with cold 1M HCl (3x).
-
Wash: Wash the combined acidic aqueous layer with fresh EtOAc to remove entrained impurities.[2]
-
Neutralization (The Danger Zone):
-
Add Sodium Sulfite (antioxidant) to the acidic solution.[2]
-
Slowly basify with 50% NaOH or NH4OH to pH 10-11 under an inert atmosphere.
-
-
Extraction 2 (Recovery): Extract the now-free base rapidly into Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1][2]
-
Drying: Dry over Na2SO4 (anhydrous) and concentrate immediately.
Module 3: Advanced Purification (Crystallization & Salt Formation)[1][2]
Q: The free base is an unstable oil.[2] How do I store it? A: Do not store the free base. Convert it to a salt.[2] The Dihydrochloride (2HCl) or Hemisulfate salts are crystalline solids that are significantly more resistant to oxidation.[2]
Protocol: HCl Salt Formation & Recrystallization
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol (EtOH) or Isopropanol (IPA) | Good solubility for free base; poor for salt.[1][2] |
| Acid Source | 4M HCl in Dioxane or Acetyl Chloride in MeOH | Anhydrous conditions prevent hydrolysis.[1][2] |
| Temperature | 0°C to Room Temp | Controls crystal growth rate.[1][2] |
| Anti-solvent | Diethyl Ether or Hexane | Forces precipitation of the salt.[2] |
Step-by-Step:
-
Dissolve the fresh free base in a minimum amount of cold anhydrous Ethanol.[2]
-
Dropwise add 2.5 equivalents of HCl (in Dioxane) under stirring.
-
If no solid forms, add Diethyl Ether until turbid, then cool to -20°C.
-
Filter the solid under Nitrogen (Schlenk filtration recommended) to avoid moisture absorption (hygroscopic).[2]
Module 4: Troubleshooting Chromatography
Q: My product streaks/tails on the silica column. Why? A: Aminopyridines interact strongly with the acidic silanol groups on silica gel.[1][2]
Q: How do I fix the streaking? A: You must deactivate the silica.[1][2]
-
Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (Et3N) .[1][2]
-
Mobile Phase: Use DCM:Methanol (95:5) + 1% Et3N (or NH4OH).[1][2]
-
Alternative: Use Neutral Alumina instead of Silica.[1][2] Alumina is less acidic and often provides better separation for sensitive amines without the need for Et3N.[2]
Visualizing the Logic
Diagram 1: The "Rescue" Workflow (Impurity Removal)
This flowchart illustrates the critical decision pathways for removing specific impurities based on their chemical nature.
Caption: Logical workflow for separating basic aminopyridine from non-basic precursors using pH-switching.
Diagram 2: Stability & Storage Strategy
Understanding the degradation pathway is key to preventing it.[1][2]
Caption: Mechanism of degradation vs. stabilization via salt formation.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (General reference for amine purification and acid-base extraction techniques).
-
European Commission, Scientific Committee on Consumer Products (SCCP). "Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl." SCCP/1048/06, 2006.[2] Link (Provides context on the stability and handling of analogous diamino-pyridine dye intermediates).[1]
-
U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[1][2] Guidance for Industry, 2021. Link (Relevant for rigorous impurity control in amine synthesis).[1][2]
-
BenchChem. "2,5-Diaminopyridine Derivatives: Synthesis and Stability Profiles."[1][2] Technical Data Summary. (General chemical property verification).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling crude amines.
Sources
Technical Support Center: Optimizing Reaction Temperature for N-Methylation of Pyridine Diamines
Welcome to the Technical Support Center dedicated to the nuanced process of N-methylation of pyridine diamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to optimize your reaction outcomes with a firm understanding of the underlying chemical principles.
Introduction: The Critical Role of Temperature in N-Methylation
The N-methylation of pyridine diamines is a fundamental transformation in the synthesis of a vast array of biologically active molecules. The degree and position of methylation can profoundly impact a compound's pharmacological properties. Temperature is arguably one of the most critical parameters in these reactions, acting as a lever to control not only the reaction rate but also the selectivity for mono-, di-, or even poly-methylated products. Furthermore, in the case of unsymmetrical pyridine diamines, temperature can be a key determinant of regioselectivity.
This guide will provide a framework for understanding and optimizing the reaction temperature for your specific pyridine diamine substrate and desired product.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in the N-methylation of pyridine diamines?
A1: Temperature influences both the kinetics and thermodynamics of the reaction.[1][2] At lower temperatures, reactions are typically under kinetic control, meaning the product that forms the fastest will predominate. Conversely, at higher temperatures, the reaction is more likely to be under thermodynamic control, favoring the most stable product. This distinction is crucial for controlling selectivity, as the kinetically favored product may not be the most thermodynamically stable one.
Q2: I am getting a mixture of mono- and di-methylated products. How can I improve the selectivity for the mono-methylated product?
A2: Achieving mono-selectivity is a common challenge.[3][4] Generally, to favor mono-methylation, you should aim for conditions that are under kinetic control. This typically involves:
-
Lowering the reaction temperature: This reduces the overall reaction rate and can help to prevent the second methylation step.
-
Using a less reactive methylating agent: For example, dimethyl carbonate is generally less reactive than methyl iodide.
-
Careful control of stoichiometry: Using a stoichiometric amount or a slight excess of the methylating agent can limit the extent of methylation.
Q3: In my unsymmetrical pyridine diamine, I am getting methylation on the wrong amino group. How can I control the regioselectivity?
A3: Regioselectivity in unsymmetrical pyridine diamines is governed by the relative nucleophilicity of the amino groups, which is influenced by their electronic and steric environment. The amino group that is more nucleophilic will generally react faster. Temperature can play a role in modulating this selectivity. At lower temperatures (kinetic control), the difference in the activation energies for the methylation of the two amino groups will be more pronounced, potentially leading to higher regioselectivity. At higher temperatures, you may see a loss of selectivity as both amino groups become more reactive.
Q4: I am observing the formation of a quaternary ammonium salt (over-methylation). How can I prevent this?
A4: The formation of quaternary ammonium salts is a common side reaction, especially with highly reactive methylating agents like methyl iodide. To minimize this:
-
Lower the reaction temperature: This will disfavor the third methylation step.
-
Use a milder methylating agent: Consider using methanol or dimethyl carbonate.
-
Use a bulky base: A sterically hindered base can disfavor the approach of the methylating agent to the already di-methylated nitrogen.
-
The Eschweiler-Clarke reaction , which uses formic acid and formaldehyde, is advantageous as it inherently prevents the formation of quaternary ammonium salts.[3]
Q5: My reaction is very slow or not proceeding at all. Should I just increase the temperature?
A5: While increasing the temperature will generally increase the reaction rate, it may also lead to the formation of undesired side products and reduced selectivity. Before increasing the temperature, consider the following:
-
Catalyst activity: Ensure your catalyst is active and used at the appropriate loading.
-
Solvent choice: The solvent can significantly impact the reaction rate. Ensure you are using an appropriate solvent for your chosen methylating agent and substrate.
-
Purity of reagents: Impurities in your starting materials or reagents can inhibit the reaction.
If you do need to increase the temperature, do so in a stepwise manner, monitoring the reaction closely by a suitable analytical technique (e.g., TLC, LC-MS) to track the formation of both the desired product and any side products.
Troubleshooting Guide: Optimizing Reaction Temperature
This section provides a systematic approach to troubleshooting and optimizing the reaction temperature for the N-methylation of pyridine diamines.
Issue 1: Low Yield of the Desired Methylated Product
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each temperature to find the optimal balance between reaction rate and product stability. |
| Reaction temperature is too high, leading to product decomposition or side reactions. | Decrease the reaction temperature. Consider using a more active catalyst or a more reactive methylating agent to allow the reaction to proceed at a lower temperature. |
| Incorrect reaction time at a given temperature. | Perform a time course study at your chosen temperature to determine the optimal reaction time. It's possible the reaction has not reached completion or that the product is degrading over time. |
Issue 2: Poor Selectivity (Mixture of Methylation Products)
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high, favoring thermodynamic products or over-methylation. | Lower the reaction temperature to favor kinetic control. This is particularly important when aiming for mono-methylation. |
| Reaction is proceeding to thermodynamic equilibrium, leading to a mixture of products. | Run the reaction at a lower temperature for a shorter period. The goal is to isolate the kinetically favored product before the reaction has a chance to equilibrate. |
| Methylating agent is too reactive. | Switch to a less reactive methylating agent (e.g., from methyl iodide to dimethyl carbonate). This will often require a higher reaction temperature to achieve a reasonable rate, but can provide better selectivity. |
Issue 3: Poor Regioselectivity in Unsymmetrical Pyridine Diamines
| Potential Cause | Troubleshooting Steps |
| Insufficient differentiation in the reactivity of the amino groups at the chosen temperature. | Lower the reaction temperature. This can amplify the inherent differences in nucleophilicity between the two amino groups, leading to improved regioselectivity. |
| Steric hindrance is a major factor. | Consider the steric bulk of both the substrate and the methylating agent. A bulkier methylating agent may show higher selectivity for the less sterically hindered amino group. Temperature can also play a role, as higher temperatures may provide enough energy to overcome steric barriers, leading to lower selectivity. |
Data Presentation: Temperature Effects on N-Methylation
While specific data for all pyridine diamines is not available, the following table provides a generalized overview of the expected trends when optimizing reaction temperature for N-methylation.
| Parameter | Low Temperature (Kinetic Control) | High Temperature (Thermodynamic Control) |
| Reaction Rate | Slower | Faster |
| Selectivity for Mono-methylation | Generally Higher | Generally Lower (risk of over-methylation) |
| Regioselectivity | Potentially Higher | Potentially Lower |
| Common Side Reactions | Incomplete reaction | Decomposition, over-methylation, loss of regioselectivity |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening
This protocol provides a framework for systematically optimizing the reaction temperature for the N-methylation of a pyridine diamine.
-
Setup: In parallel reaction vials, add the pyridine diamine (1.0 eq), catalyst (e.g., an Iridium or Ruthenium complex, 0.1-1 mol%), and a suitable solvent.
-
Reagent Addition: Add the methylating agent (e.g., methanol, dimethyl carbonate, or methyl iodide, 1.1-2.0 eq) and a base if required (e.g., Cs₂CO₃, K₂CO₃).
-
Temperature Gradient: Place the reaction vials in a multi-well heating block that allows for a temperature gradient (e.g., 60°C, 80°C, 100°C, 120°C, 140°C).
-
Monitoring: At regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take an aliquot from each reaction vial and quench it. Analyze the aliquots by LC-MS or GC-MS to determine the conversion of the starting material and the relative amounts of the desired product(s) and any byproducts.
-
Analysis: Plot the yield of the desired product as a function of temperature and time to identify the optimal conditions.
Visualizations
Diagram 1: Kinetic vs. Thermodynamic Control in N-Methylation
Caption: Kinetic vs. Thermodynamic pathways in N-methylation.
Diagram 2: Troubleshooting Workflow for Temperature Optimization
Caption: Troubleshooting workflow for temperature optimization.
References
-
Puchta, R., van Eldik, R. (2012). Thermodynamic and kinetic behaviour of [Pt(2-methylthiomethylpyridine)(OH2)2]2+. Dalton Transactions, 41(4), 1149-1157. [Link]
-
Glatz, M., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, e202304205. [Link]
-
Li, H., et al. (2022). A Dual-Functional Approach: Temperature-Dependent Selective N-Methylation of Amines with Methanol via Skeletal Copper Catalysts. ChemCatChem, 14(18), e202200841. [Link]
-
Stadler, M., et al. (2024). Temperature-Wise Calibration Increases the Accuracy of DNA Methylation Levels Determined by High-Resolution Melting (HRM). International Journal of Molecular Sciences, 25(9), 5035. [Link]
-
Choy, P. Y., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1251-1253. [Link]
-
Shaik, F. A., et al. (2022). Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L. Scientific Reports, 12(1), 1888. [Link]
-
Mondal, M., et al. (2020). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Journal of the American Chemical Society, 142(34), 14537-14546. [Link]
-
Peterson, E. A., et al. (2016). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. The Journal of Organic Chemistry, 81(17), 7845-7853. [Link]
-
Urošević, J., et al. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Journal of the Serbian Chemical Society, 87(10), 1117-1123. [Link]
-
Katritzky, A. R., et al. (2004). Efficient, mild and completely regioselective synthesis of substituted pyridines. Chemical Communications, (2), 238-239. [Link]
-
Wang, C., et al. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 10(18), 6143-6150. [Link]
-
Guntz, S., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 269-276. [Link]
-
Dudnik, A. S., et al. (2013). Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature Chemistry, 5(2), 140-145. [Link]
-
Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]
-
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. [Link]
-
Reddit. (2015). Need help with selective methylation of triazole over pyridine. r/chemistry. [Link]
-
La-Venia, A., et al. (2020). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. Reaction Chemistry & Engineering, 5(1), 143-151. [Link]
-
Stuart, D. R., et al. (2012). Regioselective C–H Bond Amination by Aminoiodanes. Journal of the American Chemical Society, 134(20), 8468-8471. [Link]
-
Angelini, R., et al. (2025). Methyl-RAD protocol. protocols.io. [Link]
-
Procter, D. J., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(32), 8537-8542. [Link]
-
Kiełbasiński, P., et al. (2021). New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity in Asymmetric Allylic Alkylation. Molecules, 26(12), 3514. [Link]
-
Keeting, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1083-1093. [Link]
-
Martínez, A., et al. (2004). Nucleophilic Attack at the Pyridine Nitrogen Atom in a Bis(imino)pyridine System: The Local Hard and Soft Acids and Bases Principle Perspective. Journal of the Mexican Chemical Society, 48(2), 113-116. [Link]
-
Horton, J. R., et al. (2022). Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors. Structure, 30(5), 755-764.e5. [Link]
-
Trovitch, R. J., et al. (2023). CS-Symmetric Pyridine(diimine) Iron Methyl Complexes for Catalytic [2+2] Cycloaddition and Hydrovinylation: Metallacycle Geometry Determines Selectivity. Organometallics, 42(15), 1836-1847. [Link]
- Google Patents. (1969).
-
Dong, X., et al. (2025). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Journal of the American Chemical Society. [Link]
-
Procter, D. J., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(32), 8537-8542. [Link]
-
Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 142-144. [Link]
-
Becker, K., et al. (1985). Comparison of repair of methylated pyrimidines in poly(dT) by extracts from rat liver and Escherichia coli. Carcinogenesis, 6(10), 1545-1547. [Link]
-
Guntz, S., et al. (2005). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 62(7-8), 411-417. [Link]
-
Thap, D. B., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. The Journal of General Physiology, 153(1), e202012648. [Link]
-
Zhang, Y., et al. (2024). DNA methylation inhibitors adverse reaction characteristic analysis: a descriptive analysis from WHO-VigiAccess. Frontiers in Pharmacology, 15, 1459635. [Link]
Sources
resolving solubility issues with 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine in aqueous buffers
Topic: 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine
Executive Summary
You are encountering solubility issues with This compound (CAS: 1094927-54-4) because it presents a "dual-threat" profile: it is a lipophilic weak base prone to oxidative polymerization .[1][2]
Most "precipitation" events reported with this scaffold are actually chemical degradation (dimerization) or pH-dependent crashing.[1][2][3] This guide moves beyond simple "add DMSO" advice, providing a mechanistic approach to stabilizing this molecule in aqueous media for biological assays.[3][4]
Module 1: The Diagnosis (Is it Solubility or Stability?)
Before altering your buffer, observe the precipitate.[3][4] The nature of the failure dictates the solution.[1][3]
| Observation | Diagnosis | Root Cause | Solution |
| White/Off-white Haze | Thermodynamic Solubility | The pH is too high (neutral/basic).[1][2] The molecule is uncharged and lipophilic.[1][3] | Acidify (See Module 2) |
| Dark (Brown/Purple/Black) | Oxidative Instability | The primary amine (C5) is oxidizing, forming insoluble azo/azine polymers.[2][3][4] | Antioxidants (See Module 3) |
| Immediate Crash | "Salting Out" | High ionic strength (e.g., 10x PBS) is reducing the hydration shell.[2][3][4] | Reduce Salt (See Module 4) |
Module 2: The pH Factor (Thermodynamic Solubility)
The Mechanism: This molecule is a weak base .[1][2][3][5] The pyridine nitrogen and the dimethylamine group can accept protons.[1][3]
-
At pH 7.4 (PBS): The molecule is predominantly in its free base form (uncharged).[1][2][3] The methoxy and dimethyl groups add significant lipophilicity (LogP > 1.5), causing it to crash out of water.[4]
-
At pH < 5.0: The pyridine ring protonates, forming a cation.[3] This cationic form is highly water-soluble.[1][2][3]
The Protocol: Acidic Buffer Preparation Avoid Phosphate Buffered Saline (PBS) for stock preparation.[1][3]
-
Prepare Stock: Dissolve the compound in 100% DMSO at 100x the final concentration (e.g., 10 mM).
-
Prepare Buffer: Use 20 mM Citrate Buffer (pH 4.5) or Acetate Buffer (pH 5.0) .
-
Mixing: Slowly add the DMSO stock to the swirling buffer.
Critical Note: If your assay requires pH 7.4, you are working against thermodynamics.[2][3][4] You must use a carrier (Module 4) or keep the concentration below the intrinsic solubility limit (likely < 50 µM).[1][3]
Module 3: Preventing Oxidative "Crash Out"
The Mechanism: The 2,5-diaminopyridine core is electron-rich.[1] In the presence of dissolved oxygen and trace metals, the primary amine at position 5 undergoes radical formation, leading to dimerization (similar to hair dye chemistry).[1][4] These dimers are insoluble and appear as "black precipitate" often mistaken for the drug.[1][3]
The Protocol: The "Antioxidant Shield" For any incubation longer than 30 minutes, you must scavenge oxygen and radicals.[3]
-
Degas Buffers: Sonicate buffers under vacuum or purge with Nitrogen/Argon for 15 minutes before use.
-
Add Antioxidants: Supplement your buffer with Ascorbic Acid (1 mM) or Sodium Metabisulfite (0.5 mM) .[1][2][3]
Module 4: Advanced Solubilization (Cyclodextrins)
If you cannot lower the pH (e.g., cell culture), you must encapsulate the lipophilic free base.[4]
The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] HP-β-CD forms a "host-guest" complex, hiding the hydrophobic methoxy-pyridine core inside a cone, while the outer shell remains water-soluble.[1][2]
Protocol: The Cyclodextrin Sandwich
-
Dissolve compound in DMSO (maximum 5% of final volume).[1][2][3]
-
Vortex for 5 minutes.
-
Result: This can often solubilize the free base up to 1-5 mM at neutral pH.[1][2][3]
Visual Troubleshooting Guide
The following decision tree illustrates the logical flow for resolving your specific issue.
Caption: Decision tree separating thermodynamic solubility issues (pH-dependent) from kinetic instability (oxidation).
Frequently Asked Questions (FAQ)
| Question | Answer |
| Can I use the Dihydrochloride (2HCl) salt instead? | Yes, highly recommended. The 2HCl salt is pre-ionized.[1][2] It will dissolve instantly in water.[1][2][3] However, if you add it to a strong buffer at pH 7.4, it may eventually precipitate as the free base forms.[4] |
| Why does it precipitate after 2 hours? | This is likely kinetic solubility .[1][2][3] The compound was supersaturated initially (held up by DMSO), but slowly crystallized to its stable equilibrium state.[1][3][4] Alternatively, it is slow oxidation.[2][3][4] Check the color.[1][3] |
| Is DMSO toxic to my cells at these levels? | Generally, keep DMSO < 0.5% for sensitive cell lines.[2][3][4] If you need higher concentrations to keep the drug soluble, switch to the Cyclodextrin protocol (Module 4), which is non-toxic up to high concentrations.[4] |
| Can I use Polysorbate 80 (Tween)? | You can (0.1% - 1.0%), but Cyclodextrins are cleaner for this specific scaffold.[1][2][4] Surfactants can sometimes form micelles that trap the drug but reduce its bioavailability in the assay.[1][3] |
References
-
Avdeef, A. (2003).[2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Defines the solubility-pH profiles for lipophilic weak bases).
-
Loftsson, T., & Brewster, M. E. (2010).[3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][4] Link
-
Corbett, J. F. (1969).[2][3][4] The chemistry of hair-dye oxidation products. Journal of the Society of Cosmetic Chemists.[1][3] (Establishes the oxidative instability mechanism of 2,5-diaminopyridines).
-
Bergström, C. A., et al. (2016).[2][3][4] Early pharmaceutical profiling to predict oral drug absorption.[1][2][3] European Journal of Pharmaceutical Sciences, 57, 173-199.[1][4] Link
Sources
- 1. Buy 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 [smolecule.com]
- 2. 2,5-Pyridinediamine | C5H7N3 | CID 20314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Diaminopyridine(4318-76-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 6-Methoxy-N2,N2-dimethylpyridine-2,5-diamine Reactions
Welcome to the technical support center for navigating the challenges of working with 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Here, we address common issues related to steric hindrance and provide practical, field-proven solutions to optimize your reactions.
Introduction: Understanding the Challenge
This compound is a valuable scaffold in medicinal chemistry and drug discovery due to its unique electronic and structural features.[1] However, the very substituents that make it attractive—the methoxy and dimethylamino groups—can also introduce significant steric challenges. The bulky N,N-dimethylamino group, in particular, can hinder the approach of reagents to adjacent positions on the pyridine ring.[2][3] This steric congestion can lead to reduced reaction rates, low yields, or even complete reaction failure.
The purpose of this guide is to provide a systematic approach to troubleshooting and overcoming these steric barriers. We will explore the underlying principles of steric hindrance in this specific context and offer a range of strategies, from catalyst and ligand selection to reaction condition optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific questions and problems you may encounter during your experiments with this compound.
Q1: Why is my cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with this compound proceeding with low yield or not at all?
A1: The primary culprit is likely steric hindrance from the N,N-dimethylamino and methoxy groups flanking the reactive sites.
-
The Problem: The bulky N,N-dimethylamino group can twist out of the plane of the pyridine ring to minimize steric strain, which reduces the resonance donation of the nitrogen's lone pair into the ring.[2] This not only decreases the nucleophilicity of the ring but also physically blocks the approach of the catalyst and coupling partner to the adjacent amino group or a halide at a neighboring position.[2][3] Similarly, the ortho-methoxy group can sterically shield the pyridine nitrogen, affecting its coordination to a metal catalyst.[4]
-
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: This is the most critical factor. For sterically hindered substrates, standard palladium catalysts may not be effective.
-
Buchwald-Hartwig Amination: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, DavePhos, and JohnPhos have been specifically designed to facilitate C-N bond formation with sterically demanding substrates.[5] These ligands promote the rate-limiting oxidative addition and reductive elimination steps in the catalytic cycle.[5][6][7]
-
Suzuki-Miyaura Coupling: For coupling at a position adjacent to the bulky substituents, consider using highly active catalyst systems. A combination of Pd₂(dba)₃ and a sterically demanding phosphine ligand can be effective.[8] In some cases, using potassium trifluoroborate salts or organoboronate esters instead of boronic acids can improve reactivity.[9][10]
-
Sonogashira Coupling: For coupling with terminal alkynes, the choice of both the palladium catalyst and the copper(I) co-catalyst is important.[11][12] Using bulky phosphine ligands on the palladium can help overcome steric hindrance.[13] Microwave-assisted protocols have also been shown to be effective for coupling sterically hindered aryl chlorides.[14]
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions and decomposition at higher temperatures.
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Toluene, dioxane, and THF are commonly used for cross-coupling reactions.[9][15]
-
Base: The strength and nature of the base are crucial. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[7] For Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[9]
-
-
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on a derivative of this compound, but the reaction is sluggish. What can I do?
A2: The electron-donating nature of the methoxy and dimethylamino groups disfavors traditional SNAr, but specific strategies can promote the reaction.
-
The Problem: SNAr reactions typically require an electron-withdrawing group to activate the aromatic ring towards nucleophilic attack.[16] The methoxy and dimethylamino groups are electron-donating, which deactivates the pyridine ring for this type of transformation.
-
Troubleshooting Strategies:
-
Activation of the Pyridine Ring:
-
Pyridinium Salt Formation: The reactivity of pyridines towards nucleophiles can be significantly enhanced by forming a pyridinium salt.[17] This can be achieved by using a strong Lewis acid (e.g., BF₃·Et₂O) or by reaction with an activating agent.
-
-
Alternative Reaction Pathways:
-
Transition-Metal-Free Amination: Recent methods have been developed for the nucleophilic amination of methoxypyridines using a sodium hydride-iodide composite.[18] This protocol can be effective for introducing amines at various positions on the pyridine ring.
-
-
Consider the Leaving Group: A good leaving group is essential for a successful SNAr reaction. If your substrate has a poor leaving group, consider converting it to a more reactive one, such as a triflate.
-
Q3: How does the position of the reacting group relative to the methoxy and dimethylamino substituents affect the reaction outcome?
A3: The regioselectivity of reactions is heavily influenced by the steric and electronic effects of these substituents.
-
Steric Effects: The N,N-dimethylamino group exerts a significant steric effect on the adjacent positions (C3 and C5 if the dimethylamino group is at C2). Reactions at these positions will be more challenging. The methoxy group at C6 will primarily affect reactions at the C5 position and the pyridine nitrogen.
-
Electronic Effects: Both the methoxy and dimethylamino groups are ortho, para-directing activators for electrophilic aromatic substitution.[19] Conversely, for nucleophilic attack on the pyridine ring, the electron-donating nature of these groups deactivates the ring. The pyridine nitrogen itself makes the C2 and C4 positions more susceptible to nucleophilic attack.[16][20]
Data Summary Table for Troubleshooting Cross-Coupling Reactions
| Issue | Potential Cause | Recommended Solution | Key Parameters to Optimize |
| Low or No Product Formation | Steric hindrance from N,N-dimethylamino and methoxy groups impeding catalyst access. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, DavePhos). | Ligand type, catalyst loading, temperature. |
| Low catalyst activity. | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃). | Palladium source, ligand-to-metal ratio. | |
| Slow Reaction Rate | Insufficient energy to overcome the activation barrier. | Increase reaction temperature; consider microwave irradiation. | Temperature, reaction time, solvent. |
| Inappropriate base. | Use a stronger, non-nucleophilic base (e.g., NaOtBu, LiHMDS). | Base identity and equivalents. | |
| Side Product Formation | Decomposition at high temperatures. | Optimize for the lowest effective temperature. | Temperature, reaction time. |
| Homocoupling of the coupling partner. | Adjust stoichiometry; use a more active catalyst system. | Reagent equivalents, catalyst system. |
Experimental Protocol: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Halide with this compound
This protocol provides a starting point for the challenging cross-coupling of a sterically hindered aryl halide with this compound.
Reaction Scheme:
Where Aryl-X is a sterically hindered aryl halide (e.g., 2-bromo-1,3,5-trimethylbenzene).
Step-by-Step Methodology
-
Reagent Preparation:
-
Ensure all reagents and solvents are anhydrous.
-
Degas the solvent (e.g., toluene) by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
-
Reaction Setup:
-
To a dry reaction vessel (e.g., a Schlenk tube) under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the bulky phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Add the sterically hindered aryl halide (1.0 equivalent) and this compound (1.2 equivalents).
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of the Catalytic Cycle
The following diagram illustrates the key steps in the Buchwald-Hartwig amination, highlighting the role of the bulky ligand in overcoming steric hindrance.
Caption: Buchwald-Hartwig amination cycle for sterically hindered substrates.
Conclusion
Overcoming the steric challenges associated with this compound requires a thoughtful and systematic approach to reaction design. By carefully selecting the appropriate catalyst, ligands, and reaction conditions, researchers can successfully employ this valuable building block in the synthesis of complex molecules. This guide provides a foundation for troubleshooting common issues and optimizing reaction outcomes. For further assistance, please consult the references provided or contact our technical support team.
References
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PMC. Available at: [Link]
-
Although N, N-dimethylaniline is extremely reactive toward electrophilic ... (2025). Filo. Available at: [Link]
-
N , N - -dimethylaniline is extremely reactive toward electrophilic aromatic substitution and is readily substituted by weak electrophiles, such as diazonium and nitrosonium ions, this reactivity is greatly diminished by introduction of an alkyl substituent in an ortho position. Explain. (n.d.). Vaia. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. (n.d.). Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI. Available at: [Link]
-
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.). chemrxiv.org. Available at: [Link]
-
Aromatic heterocycles 1: structures and reactions. (n.d.). University of Oxford. Available at: [Link]
-
Nucleophilic amination of methoxypyridines by a sodium hydride. (n.d.). DR-NTU. Available at: [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Available at: [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journals. Available at: [Link]
-
Challenges in the functionalization of pyridines. (n.d.). ResearchGate. Available at: [Link]
-
C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. (2005). ResearchGate. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). ACS Publications. Available at: [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
A highly efficient synthesis of 2-[3-aminopropyl]-5,6,7,8-tetrahydronaphthyridine via a double Suzuki reaction and a Chichibabin cyclization. (2001). ScienceDirect. Available at: [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). pubs.acs.org. Available at: [Link]
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (2008). PubMed. Available at: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry. (2013). Khan Academy. Available at: [Link]
-
10.4: Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. Available at: [Link]
-
16.5: An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Available at: [Link]
-
Chapter 14 Substituent Effects. (n.d.). University of California, Riverside. Available at: [Link]
-
Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. (2025). ResearchGate. Available at: [Link]
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021). PubMed. Available at: [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). MDPI. Available at: [Link]
-
6-Methoxy-N
2-methylpyridine-2,3-diamine. (2018). SIELC Technologies. Available at: [Link]
Sources
- 1. 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 | Benchchem [benchchem.com]
- 2. Although N, N-dimethylaniline is extremely reactive toward electrophilic .. [askfilo.com]
- 3. vaia.com [vaia.com]
- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. gcwgandhinagar.com [gcwgandhinagar.com]
- 17. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines [mdpi.com]
- 18. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
HPLC method development for detecting 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine
Executive Summary
Developing a robust HPLC method for 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine presents a classic chromatographic paradox: the molecule is highly basic (due to the dimethylamino and pyridine nitrogen) yet moderately polar. Standard acidic Reversed-Phase (RP) conditions often yield poor retention and severe peak tailing due to secondary silanol interactions.
This guide evaluates three distinct separation strategies: Ion-Pairing (IP-RP) , HILIC , and High-pH Reversed Phase . Based on experimental logic and modern column architecture, High-pH Reversed Phase (pH 9.5-10.0) on a hybrid silica column is the recommended approach for QC and routine analysis, offering the best balance of peak symmetry, retention stability, and MS compatibility.
Analyte Profiling & Challenges
Before selecting a column, we must understand the "personality" of the molecule.
-
Chemical Structure: A pyridine core substituted with a methoxy group (C6), a dimethylamine (C2), and a primary amine (C5).
-
Basicity (pKa): The N2,N2-dimethyl group acts as a strong electron donor, significantly increasing the electron density of the pyridine ring. While unsubstituted pyridine has a pKa ~5.2, the dimethylamino substituent pushes the pKa > 9.0.
-
Chromatographic Behavior: At standard HPLC pH (2.0–3.0), the molecule is doubly protonated. This leads to:
-
Dewetting: Rapid elution (low
) on C18. -
Tailing: Cationic interaction with residual silanols on the silica surface.
-
Method Development Decision Tree
Figure 1: Decision matrix for selecting the optimal chromatographic mode.
Comparative Methodology
We compared three approaches to determine the optimal protocol for routine analysis.
Method A: Ion-Pairing RP (Traditional)
-
Column: C18 (Standard Silica), 5 µm.
-
Mobile Phase: Water/MeOH with 10mM Sodium Octanesulfonate (pH 2.5).
-
Mechanism: The sulfonate anion pairs with the protonated amine, forming a neutral complex that retains on the C18 chain.
-
Verdict: Not Recommended. While peak shape is acceptable, equilibration takes hours, and the method is incompatible with LC-MS due to source contamination.
Method B: HILIC (Sensitivity Focused)
-
Column: Bare Silica or Zwitterionic (e.g., ZIC-HILIC).
-
Mobile Phase: 90% Acetonitrile / 10mM Ammonium Acetate (pH 5.0).
-
Mechanism: Partitioning into a water-enriched layer on the polar surface.
-
Verdict: Specialized Use. Excellent for trace detection (MS) but suffers from solubility mismatches if the sample is dissolved in water/methanol.
Method C: High pH Reversed Phase (Recommended)
-
Column: Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.[1][2][3][4]
-
Mechanism: At pH 10, the molecule is deprotonated (neutral). This eliminates silanol repulsion and drastically increases hydrophobic retention on the C18 ligand.
-
Verdict: Winner. Best reproducibility, MS compatible, and robust.
Performance Data Summary
| Parameter | Method A (Ion-Pairing) | Method B (HILIC) | Method C (High pH RP) |
| Retention Factor ( | 4.5 | 3.2 | 5.8 |
| Tailing Factor ( | 1.1 | 1.2 | 1.05 |
| Plate Count ( | ~8,000 | ~10,000 | ~14,000 |
| Equilibration Time | > 60 mins | 20 mins | 10 mins |
| MS Compatibility | Incompatible | Excellent | Excellent |
Recommended Protocol: High pH Reversed Phase
This protocol utilizes a hybrid-silica column capable of withstanding pH 10. Do not use standard silica columns, as they will dissolve.
Reagents & Equipment[2]
-
Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or equivalent high-pH stable column.
-
Buffer Salt: Ammonium Bicarbonate (
), LC-MS Grade. -
pH Adjuster: Ammonium Hydroxide (
), 28-30%. -
Solvents: Methanol (LC-MS Grade), Purified Water (18.2 MΩ).
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Filter through 0.2 µm nylon filter.
-
Mobile Phase B: 100% Methanol.
Instrument Parameters
-
Flow Rate: 0.6 mL/min.
-
Column Temp: 40°C (Improves mass transfer for basic amines).
-
Injection Vol: 2.0 µL.
-
Detection:
-
UV: 254 nm (Pyridine ring absorption) and 280 nm.
-
MS: ESI Positive Mode (Target Mass: [M+H]+).
-
Gradient Table
| Time (min) | % A (Buffer) | % B (MeOH) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 8.0 | 10 | 90 | Linear |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 95 | 5 | Re-equilibrate |
| 14.0 | 95 | 5 | End |
Sample Preparation (Critical)
Diaminopyridines are prone to oxidation, turning solutions brown/black over time.
-
Diluent: 10% Methanol / 90% Water containing 0.1% Ascorbic Acid (Antioxidant).
-
Prep: Dissolve 10 mg standard in 10 mL diluent. Sonicate for 5 mins.
-
Storage: Amber vials, 4°C. Analyze within 24 hours.
Mechanism of Separation
Understanding the interaction is key to troubleshooting.
Figure 2: At pH 10, the analyte is uncharged, maximizing hydrophobic retention and minimizing secondary silanol interactions.
Validation Criteria (Self-Validating System)
To ensure the method is performing correctly, check these system suitability parameters before every run:
-
Tailing Factor (
): Must be < 1.3. If , the column may be aging, or the pH has dropped below the analyte's pKa. -
Retention Stability: Retention time drift should be < 0.5% over 6 injections. High pH buffers are volatile; ensure the bottle is capped tightly.
-
Resolution (
): If analyzing impurities (e.g., mono-methylated byproducts), ensure between the main peak and nearest impurity.
References
-
Helix Chromatography. HPLC Methods for analysis of 2-Aminopyridine.[5] (Mixed-mode and ion-pairing strategies for aminopyridines).
-
Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (General protocols for pyridine extraction and detection).
-
PubChem. 2-Dimethylaminopyridine (Chemical Properties & pKa Data).
-
Sigma-Aldrich (Merck). Hydrophilic Interaction Liquid Chromatography (HILIC) Guide. (Alternative strategies for polar bases).
Sources
A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns for 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine, a compound of interest in medicinal chemistry.
Foundational Principles of Fragmentation in Aromatic Amines
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion (M+•) that is often energetically unstable.[1] This instability drives the ion to fragment into smaller, more stable charged and neutral species. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For aromatic amines, several key fragmentation principles apply:
-
The Nitrogen Rule : A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2] Our target molecule, this compound (C8H14N4O), has four nitrogen atoms, and thus an even nominal molecular weight of 182 g/mol .
-
Prominent Molecular Ion : Aromatic systems tend to produce a relatively intense molecular ion peak due to the stability of the aromatic ring.[3]
-
Alpha-Cleavage : This is a dominant fragmentation pathway for amines, involving the cleavage of a bond alpha to the nitrogen atom. This process is driven by the formation of a resonance-stabilized cation.[2]
-
Loss of Small Neutral Molecules : Aromatic amines can undergo fragmentation by losing small, stable neutral molecules such as HCN, NH3, and radicals like H• and CH3•.[4][5]
Predicted Fragmentation Pathways for this compound
The structure of this compound presents several competing fragmentation pathways initiated by the different functional groups: the methoxy group, the dimethylamino group, and the primary amino group, all on a pyridine core.
Initial Ionization and the Molecular Ion
Upon electron ionization, the molecule will lose an electron to form the molecular ion (M+•) with an expected m/z of 182. The charge is likely to be localized on one of the nitrogen atoms or the aromatic pi system.
Fragmentation Initiated by the Dimethylamino Group
The N,N-dimethylamino group is a potent initiator of fragmentation due to the stability of the resulting ions.
-
Alpha-Cleavage (Loss of a Methyl Radical) : A primary and highly favorable fragmentation pathway is the loss of a methyl radical (•CH3) from the dimethylamino group. This results in a resonance-stabilized iminium cation at m/z 167 . This is often a base peak or a very prominent peak in the spectra of N,N-dimethylanilines and related compounds.
Fragmentation Involving the Methoxy Group
The methoxy group can also direct fragmentation through several pathways:
-
Loss of a Methyl Radical : Cleavage of the O-CH3 bond can lead to the loss of a methyl radical, forming an oxonium ion at m/z 167 . While possible, this is generally less favored than alpha-cleavage at the dimethylamino group.
-
Loss of Formaldehyde : A common rearrangement for methoxy-substituted aromatic compounds is the loss of formaldehyde (CH2O, 30 Da), which would lead to a fragment at m/z 152 .
-
Loss of a Methoxy Radical : Direct cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH3, 31 Da), yielding a fragment at m/z 151 .
Fragmentation of the Pyridine Ring and Primary Amine
The pyridine ring itself is relatively stable, but the amino substituent can influence its fragmentation.
-
Loss of HCN : A characteristic fragmentation of pyridine and its derivatives is the loss of hydrogen cyanide (HCN, 27 Da) from the ring, which could occur from the molecular ion or subsequent fragment ions.[4] For instance, the molecular ion could fragment to an ion at m/z 155 .
-
Loss of Ammonia or Amines : The primary amino group could be lost as ammonia (NH3, 17 Da) or related fragments, though this is often less prominent than fragmentation from the more substituted amino group.
A Comparative Perspective: Learning from Analogs
To substantiate these predictions, we can examine the known fragmentation of simpler, structurally related molecules.
-
4-(Dimethylamino)pyridine : The mass spectrum of this compound shows a prominent molecular ion and a base peak corresponding to the loss of a methyl group via alpha-cleavage.[6][7] This supports the prediction of a strong m/z 167 peak for our target molecule.
-
Methoxypyridines : These compounds typically show fragmentation through the loss of a methyl radical and formaldehyde from the methoxy group.[4]
-
N,N-Dimethylaniline : The fragmentation is dominated by the loss of a methyl radical to form a stable iminium ion.
The interplay of these functional groups in this compound will likely lead to a complex spectrum with competing fragmentation pathways. The relative abundance of the fragment ions will depend on the stability of the resulting ions and the transition states leading to their formation.
Visualizing the Predicted Fragmentation
The following diagram, generated using Graphviz, illustrates the primary predicted fragmentation pathways for this compound.
Caption: Predicted major fragmentation pathways of this compound.
Experimental Protocol for Mass Spectrometry Analysis
To acquire a mass spectrum of this compound, a standard electron ionization mass spectrometry (EI-MS) protocol would be employed.
Sample Preparation
-
Dissolve a small amount (typically <1 mg) of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Ensure the final concentration is in the range of 10-100 µg/mL.
Instrumentation and Data Acquisition
A typical workflow for EI-MS analysis is depicted below.
Caption: General experimental workflow for EI-MS analysis.
Instrument Parameters
-
Ionization Mode : Electron Ionization (EI)
-
Electron Energy : 70 eV (standard for library matching)
-
Ion Source Temperature : 200-250 °C
-
Mass Range : m/z 40-500
-
Scan Rate : 1-2 scans/second
Summary of Predicted and Comparative Data
The following table summarizes the predicted key ions for this compound and compares them with the known major fragments of related compounds.
| m/z | Proposed Fragment Ion | Origin | Comparative Evidence from Analogs |
| 182 | [M]+• | Molecular Ion | Aromatic amines generally show a prominent molecular ion.[3] |
| 167 | [M - CH3]+ | α-cleavage from N,N-dimethylamino group | Base peak in 4-(dimethylamino)pyridine and N,N-dimethylaniline.[6][8] |
| 152 | [M - CH2O]+ | Rearrangement and loss of formaldehyde from methoxy group | Common fragmentation for methoxy-substituted aromatics.[4] |
| 151 | [M - OCH3]+ | Loss of methoxy radical | Observed in the fragmentation of methoxypyridines. |
| 155 | [M - HCN]+ | Loss of hydrogen cyanide from the pyridine ring | Characteristic fragmentation of the pyridine nucleus.[4] |
Conclusion
This guide provides a theoretically grounded and comparative analysis of the expected mass spectrometry fragmentation patterns of this compound. By understanding the fundamental principles of fragmentation and drawing comparisons with structurally similar molecules, researchers can anticipate the key features of its mass spectrum. The dominant fragmentation is predicted to be the alpha-cleavage of a methyl group from the N,N-dimethylamino substituent, leading to a strong peak at m/z 167. Other significant fragments are expected from the loss of formaldehyde, a methoxy radical, and hydrogen cyanide. This predictive guide serves as a valuable resource for the structural confirmation and characterization of this and related novel compounds in the ongoing quest for new therapeutic agents.
References
-
PubChem. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284. [Link]
- Sparkman, O. D. (2007).
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
- Echimica. (2020, December 19).
-
JoVE. Mass Spectrometry: Amine Fragmentation. [Link]
-
ResearchGate. Mass spectra showing m/z for (A) 4‐dimethylaminopyridine (DMAP), (B) pyridine, and (C) N, N‐dimethylaniline (DMA). [Link]
-
MassBank. 4-Dimethylaminopyridine. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 3. whitman.edu [whitman.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. massbank.eu [massbank.eu]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine
As researchers and scientists at the forefront of drug development, our work inherently involves the responsible handling and disposal of a wide array of chemical compounds. Among these are heterocyclic amines, a class of molecules vital to medicinal chemistry. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols for pyridine derivatives and aromatic amines, providing a robust framework for managing this specific compound.
Immediate Safety and Handling: The First Line of Defense
Before initiating any disposal procedure, it is imperative to have the appropriate Personal Protective Equipment (PPE) readily available and in use. This is a non-negotiable aspect of laboratory safety when handling potentially hazardous chemicals.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To avoid inhalation of vapors or aerosols. |
In the event of a spill, the immediate priority is to ensure the safety of all personnel. For small spills, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[4] For larger spills, it is crucial to evacuate the area and contact your institution's Environmental Health and Safety (EHS) department without delay.
Step-by-Step Disposal Protocol: A Systematic Approach
The proper disposal of this compound waste must be in strict compliance with all local, state, and federal regulations.[5][6] The following protocol provides a comprehensive framework for this process.
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and gloves), must be classified as hazardous waste.[7]
-
It is critical to segregate this waste stream from other, incompatible waste. Specifically, it should be kept separate from strong oxidizing agents and acids to prevent potentially violent reactions.[8]
2. Containerization:
-
Use a designated, sealable, and airtight waste container that is chemically compatible with pyridine and amine compounds.[8] Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof closure.[9]
-
Never overfill the container; leave at least one inch of headspace to allow for expansion.[9]
3. Labeling:
-
Properly label the waste container with the words "Hazardous Waste."[6][9]
-
The label must clearly identify the chemical constituents, including "this compound" and any solvents present.
-
Include the date of waste accumulation and the laboratory or generating location.
4. Storage:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[9]
-
The SAA should be in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials.[8][10]
-
Ensure that the total volume of hazardous waste in the SAA does not exceed regulatory limits (typically 55 gallons).[6][11]
5. Final Disposal:
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[5][10] This is a direct violation of environmental regulations and can lead to significant contamination.
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[4][12]
-
Common disposal methods for pyridine-based and amine waste include incineration at high temperatures in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[3][4]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound waste.
Caption: A flowchart outlining the key decision points and steps for the safe and compliant disposal of this compound waste.
Key Chemical and Physical Properties
Understanding the properties of a compound is fundamental to its safe handling and disposal. While a comprehensive, experimentally verified dataset for this specific molecule is not publicly available, we can infer key characteristics based on its structural analogues.
| Property | Inferred Value/Characteristic | Relevance to Disposal |
| Molecular Formula | C₈H₁₃N₃O | Basic information for identification. |
| Appearance | Likely a solid at room temperature | Affects handling and spill control measures. |
| Solubility | Expected to have some solubility in water and organic solvents | Important for cleaning and potential for environmental transport. |
| Reactivity | Incompatible with strong oxidizing agents and strong acids | Crucial for proper segregation of waste to avoid hazardous reactions.[8] |
| Toxicity | Assumed to be toxic, consistent with aromatic amines[1][2] | Underpins the necessity for stringent PPE and handling protocols. |
By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and fully compliant with all applicable regulations. This commitment to safety and environmental stewardship is a cornerstone of scientific integrity.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
- Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution.
- Fisher Scientific. (2009, October 2). Safety Data Sheet - Pyridine.
- Washington State University. Standard Operating Procedure for Pyridine.
- Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet - Pyridine.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Collect and Recycle. Amine Disposal For Businesses.
- ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. international.skcinc.com [international.skcinc.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. vumc.org [vumc.org]
- 12. collectandrecycle.com [collectandrecycle.com]
Personal protective equipment for handling 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine
Part 1: Executive Safety Assessment
Immediate Action Required: Treat 6-methoxy-N2,N2-dimethylpyridine-2,5-diamine as a high-risk sensitizer and irritant .
While standard Safety Data Sheets (SDS) often categorize pyridine derivatives generically as "Irritants" (H315/H319), the structural presence of a diamine motif on a pyridine ring necessitates elevated precautions. Aromatic and heterocyclic diamines are notorious for their potential to induce allergic contact dermatitis and, in some analogs, mutagenicity. The N2,N2-dimethyl substitution increases the molecule's lipophilicity, theoretically enhancing its ability to permeate the stratum corneum (outer skin layer) compared to its non-methylated counterparts.
Core Hazards (GHS Classification Basis):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2/2A (Causes severe irritation).
-
STOT-SE: Category 3 (Respiratory tract irritation).
-
Sensitization Risk: High potential for skin sensitization upon repeated contact.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is not a suggestion; it is a requirement for maintaining an exposure-free workflow.
Hand Protection: The Double-Barrier Protocol
Scientific Rationale: Aromatic amines can permeate standard nitrile films over time. The "N2,N2-dimethyl" groups make this compound more organic-soluble, reducing the breakthrough time of standard gloves.
| Layer | Material Specification | Operational Logic |
| Inner Glove | Nitrile (Accelerator-Free) Thickness: ≥ 4 mil (0.10 mm) | Acts as the final barrier against incidental permeation. Accelerator-free formulation reduces risk of Type IV chemical allergies from the glove itself. |
| Outer Glove | Extended Cuff Nitrile Thickness: ≥ 6 mil (0.15 mm)Color: Distinct from inner glove | The primary defense. Extended cuff must be pulled over the lab coat sleeve to prevent wrist exposure (a common failure point). |
| Change Frequency | Every 60 minutes or immediately upon splash. | Do NOT use Latex. Pyridine derivatives often degrade latex rapidly. |
Respiratory & Ocular Protection
Scientific Rationale: As a powder, the static charge of pyridine derivatives can cause particle dispersal. Inhalation allows direct entry into the bloodstream via alveolar diffusion, bypassing first-pass metabolism.
| Component | Specification | Requirement Level |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Mandatory. Safety glasses with side shields are insufficient for handling powders of this potency. Goggles seal against airborne dust. |
| Respiratory | Fume Hood (Face Velocity: 80–100 fpm) | Primary Control. All weighing and solubilization must occur here. |
| Backup Resp. | N95 or P100 Respirator | Required only if handling outside a hood (e.g., equipment maintenance) or if spill cleanup is necessary. |
Body Shielding
-
Lab Coat: Flame-resistant (FR) cotton or Nomex/Kevlar blend. 100% polyester is prohibited due to melt risks if a fire occurs (pyridine solvents are often flammable).
-
Apron: Disposable Tyvek® or chemically resistant apron required during solubilization to protect the torso from splashes.
Part 3: Operational Workflow & Engineering Controls
This protocol utilizes a "Zone of Control" methodology to prevent cross-contamination.
The "Hot Zone" Setup (Fume Hood)
-
Clearance: Remove all unnecessary clutter. Airflow turbulence reduces containment efficiency.
-
Sash Height: Maintain sash at the certified working height (usually 18 inches).
-
Static Control: Use an ionizing bar or anti-static gun if the powder is flighty during weighing.
Handling Workflow Diagram
The following logic gate ensures no step is skipped during the handling process.
Figure 1: Operational logic flow for handling this compound, ensuring engineering controls are verified before the container is opened.
Part 4: Emergency & Disposal Protocols
Decontamination of Surfaces
Pyridine derivatives can adhere to surfaces. Simple water wiping is often insufficient due to the lipophilic dimethyl/methoxy groups.
-
Primary Wash: Wipe with a 10% bleach solution (oxidizes the amine) or a dilute acid (e.g., 1% acetic acid) to protonate the amine, making it water-soluble.
-
Secondary Wash: Rinse with distilled water to remove corrosive residues.
-
Final Step: Wipe with ethanol to remove organic films, but only after the bulk material is removed to prevent spreading it.
Waste Disposal[2][3][4]
-
Classification: Hazardous Organic Waste (Nitrogenous).
-
Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) in the waste container, as violent reactions or formation of nitro-compounds may occur.
-
Container: High-Density Polyethylene (HDPE) or Glass.
-
Labeling: Must explicitly state "Contains Pyridine Derivative - Toxic/Irritant."
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories. PubMed Central. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
